molecular formula C21H20FN3O6S B565713 Prulifloxacin-d8 CAS No. 1246819-37-3

Prulifloxacin-d8

Número de catálogo: B565713
Número CAS: 1246819-37-3
Peso molecular: 469.513
Clave InChI: PWNMXPDKBYZCOO-SQUIKQQTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prulifloxacin-d8 is a deuterium-labeled stable isotope of the broad-spectrum fluoroquinolone antibiotic, Prulifloxacin. It is specifically designed for use as an internal standard in mass spectrometry-based assays, enabling precise and reliable quantification of its parent compound in complex biological matrices. This application is critical for advanced pharmaceutical and metabolic research. Prulifloxacin itself is a prodrug, which is rapidly metabolized in the body by esterases to its active metabolite, ulifloxacin . The active form exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . This inhibition interferes with bacterial DNA replication, transcription, and repair, ultimately leading to cell death . The parent drug is noted for its broad-spectrum activity against a range of Gram-negative and some Gram-positive bacteria . Researchers utilize this compound to study the pharmacokinetic profile of Prulifloxacin, which is characterized by good oral absorption, a long elimination half-life allowing for once-daily dosing, and excretion primarily via the urine . By ensuring analytical accuracy, this deuterated standard supports vital research in areas such as antibiotic drug development, bioequivalence studies, and antimicrobial resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

Número CAS

1246819-37-3

Fórmula molecular

C21H20FN3O6S

Peso molecular

469.513

Nombre IUPAC

6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2

Clave InChI

PWNMXPDKBYZCOO-SQUIKQQTSA-N

SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C

Sinónimos

6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid;  NM 441-d8;  Quisnon-d8;  Sword-d8; 

Origen del producto

United States

Foundational & Exploratory

Prulifloxacin-d8: A Technical Guide to Molecular Weight and Isotopic Purity for High-Fidelity Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Internal Standard in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical assays, offering unparalleled sensitivity and selectivity. The integrity of data generated by LC-MS is, however, fundamentally reliant on the quality of the internal standard employed. A stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but mass-shifted, is the preferred choice for mitigating variability arising from sample preparation, matrix effects, and instrument response.[1][2][3]

Prulifloxacin, a fluoroquinolone antibiotic, is a prodrug that is metabolized to its active form, ulifloxacin.[4][5][6] To accurately determine its pharmacokinetic profile and ensure patient safety and therapeutic efficacy, a robust analytical method is essential. Prulifloxacin-d8, a deuterated analog of prulifloxacin, serves as an ideal internal standard for the quantitative analysis of prulifloxacin and its metabolites. This technical guide provides an in-depth exploration of two critical quality attributes of this compound: its molecular weight and isotopic purity. Understanding and verifying these parameters are non-negotiable for ensuring the accuracy, precision, and reliability of bioanalytical data.

Molecular Profile of this compound

A comprehensive understanding of the molecular characteristics of this compound is the foundation of its application as an internal standard.

Molecular Formula and Structure

The molecular formula for this compound is C₂₁H₁₂D₈FN₃O₆S. The eight deuterium atoms are strategically placed on the piperazinyl ring, a site less susceptible to back-exchange under typical analytical conditions. This positioning is crucial for maintaining the isotopic integrity of the standard throughout the analytical workflow.

Molecular Weight: Theoretical and Observed

The theoretical monoisotopic mass and average molecular weight of Prulifloxacin and its deuterated analog are fundamental parameters for mass spectrometer configuration and data interpretation.

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
PrulifloxacinC₂₁H₂₀FN₃O₆S461.46461.1057
This compound C₂₁H₁₂D₈FN₃O₆S 469.51 - 469.52 469.1563

Note: The slight variation in the reported average molecular weight for this compound from different suppliers is commercially common and inconsequential for its use as an internal standard, where the monoisotopic mass is the primary parameter of interest for high-resolution mass spectrometry.

Isotopic Purity: The Cornerstone of a Reliable Internal Standard

The isotopic purity of a deuterated internal standard is arguably its most critical attribute. It defines the proportion of the desired deuterated species relative to its unlabeled and partially labeled counterparts. High isotopic purity is essential to prevent cross-talk between the analyte and internal standard channels in the mass spectrometer, which can lead to inaccurate quantification, particularly at the lower limit of quantitation (LLOQ).[1][7]

Defining Isotopic Purity and Enrichment

It is crucial to distinguish between isotopic enrichment and isotopic purity. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position. In contrast, isotopic purity (or species abundance) is the percentage of molecules in the entire population that are the fully deuterated (d8) species.[8] For an internal standard to be effective, a high isotopic purity is required, with a generally accepted minimum of ≥98% for the deuterated species.[7][9][10]

The Ramifications of Insufficient Isotopic Purity

The presence of a significant amount of the unlabeled analyte (d0) in the internal standard can artificially inflate the measured concentration of the analyte, a phenomenon that can compromise the integrity of a study. The FDA's guidance on bioanalytical method validation underscores the importance of verifying the purity of the internal standard to avoid such interferences.[11]

Methodologies for the Verification of Molecular Weight and Isotopic Purity

The confirmation of this compound's molecular weight and the rigorous assessment of its isotopic purity are achieved through a combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight Confirmation and Isotopic Purity Determination

HR-MS is the primary technique for both confirming the molecular weight and determining the isotopic purity of this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed for fluoroquinolones.

  • Data Acquisition: Data is acquired in full scan mode over a relevant m/z range to encompass the isotopic cluster of this compound.

  • Data Analysis:

    • Molecular Weight Confirmation: The accurate mass of the [M+H]⁺ ion is measured and compared to the theoretical value. The high resolving power of the instrument allows for a mass accuracy of <5 ppm, providing unambiguous confirmation of the elemental composition.

    • Isotopic Purity Calculation: The relative abundance of the monoisotopic peak (d8) is compared to the abundances of the other isotopologues (d0 to d7). The percentage of each species is calculated after correcting for the natural isotopic abundance of carbon-13.

The following diagram illustrates the workflow for HR-MS analysis:

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HR-MS Analysis cluster_data Data Processing & Verification Prep Prepare dilute solution of this compound HRMS Infuse into HR-MS (Q-TOF/Orbitrap) (Positive ESI Mode) Prep->HRMS Acquire Acquire Full Scan Data HRMS->Acquire Process Process Mass Spectrum Acquire->Process MW_Confirm Confirm Accurate Mass ([M+H]⁺ vs. Theoretical) Process->MW_Confirm IP_Calc Calculate Isotopic Purity (Relative Abundance of Isotopologues) Process->IP_Calc

HR-MS workflow for this compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment Assessment

While HR-MS is excellent for determining the overall isotopic distribution, ¹H NMR (Proton NMR) is a powerful tool for confirming the positions of deuteration and assessing isotopic enrichment. In a highly deuterated compound like this compound, the proton signals from the deuterated positions will be significantly diminished or absent. By comparing the integration of any residual proton signals at the labeled sites to the integration of a proton signal at an unlabeled position, the degree of deuteration at specific sites can be estimated.

Conclusion: The Imperative of a Rigorously Characterized Internal Standard

This compound is a critical tool for the accurate and precise quantification of prulifloxacin in bioanalytical studies. Its utility, however, is directly proportional to the rigor with which its fundamental properties—molecular weight and isotopic purity—are characterized. A thorough understanding and verification of these parameters, utilizing techniques such as high-resolution mass spectrometry and NMR spectroscopy, are not merely a matter of good scientific practice but a prerequisite for generating high-fidelity, reliable, and defensible bioanalytical data. This commitment to quality at the level of the internal standard underpins the integrity of pharmacokinetic and clinical studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Guo, L., Qi, M., Jin, X., Wang, P., & Zhao, H. (2006). Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 832(2), 280-285. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. [Link]

  • Roy, B., Choudhury, H., Das, A., Chakraborty, S., & Pal, T. K. (2011). Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin, the active metabolite of prulifloxacin in rat and rabbit plasma: application to toxicokinetic study. Biomedical Chromatography, 25(8), 890-901. [Link]

  • Locatelli, M., Melucci, D., & Carlucci, G. (2015). Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Journal of Pharmaceutical and Biomedical Analysis, 107, 386-392. [Link]

  • Huang, Y., Wang, S., Zi, Y., & Liu, G. (2008). Fluorescence Probe Enhanced Spectrofluorimetric Method for the Determination of Prulifloxacin in Pharmaceutical Formulations and Biological Fluids. Analytical Letters, 41(16), 2869-2882. [Link]

  • Hoofnagle, A. N., & Wener, M. H. (2009). The fundamental principles of clinical mass spectrometry. Clinical Chemistry, 55(6), 1066-1077. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Bar-Sela, G., & Krivoy, N. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Journal of clinical pharmacy and therapeutics, 34(2), 237-240. [Link]

  • Jenkins, R. G., & Johnson, J. V. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. AAPS J, 18(3), 576-86. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • Locatelli, M., Melucci, D., Carlucci, G., & Locatelli, C. (2015). Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Journal of Pharmaceutical and Biomedical Analysis, 107, 386-392. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2). [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Song, Q., & Scheibner, K. A. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 61, 238-244. [Link]

Sources

Technical Guide: Prulifloxacin-d8 vs. Native Prulifloxacin in Bioanalytical Applications

[1]

Executive Summary

This technical guide delineates the structural, physicochemical, and analytical distinctions between Prulifloxacin (the native prodrug) and Prulifloxacin-d8 (its stable isotope-labeled internal standard).[1] While therapeutically irrelevant, this compound is the "gold standard" reference tool in quantitative bioanalysis (LC-MS/MS).[1] This guide explores the mechanism of the Deuterium Isotope Effect , its impact on chromatographic retention, and the critical role of this compound in correcting for matrix effects during the pharmacokinetic profiling of this fluoroquinolone antibiotic.

Molecular Architecture & Physicochemical Divergence

At the molecular level, the distinction lies in the isotopic substitution of hydrogen (


11
Structural Comparison
  • Native Prulifloxacin: A thiazeto-quinoline derivative with a piperazine ring and a dioxolene moiety.[1] It acts as a prodrug, metabolizing into the active moiety, Ulifloxacin .[2][3][4][5]

  • This compound: The deuterated analog where eight hydrogen atoms on the piperazine ring are replaced by deuterium.[1]

FeatureNative PrulifloxacinThis compound (SIL-IS)
Formula


Molar Mass ~461.46 g/mol ~469.52 g/mol
Mass Shift Base Peak (

)
+8 Da (

)
Isotopic Labeling None (Natural Abundance)Per-deuterated Piperazine Ring
Role Analyte (Prodrug)Internal Standard (Reference)
The Metabolic Context

It is critical to understand that Prulifloxacin is rapidly hydrolyzed in vivo by esterases (specifically paraoxonase) to Ulifloxacin.[1][4] Therefore, this compound is primarily used for formulation studies , stability testing , or early-phase PK where the prodrug absorption is being tracked before hydrolysis.[1]

MetabolicPathwaycluster_analysisLC-MS/MS Quantification ScopePruliPrulifloxacin(Prodrug)MW: 461.46EsteraseEsterases(Paraoxonase)Pruli->EsterasePruli_d8This compound(Internal Standard)MW: 469.52Pruli_d8->PruliCo-elutes(Analytical)UliUlifloxacin(Active Metabolite)MW: 349.39Esterase->UliHydrolysis(In Vivo)

Figure 1: The metabolic relationship between Prulifloxacin and Ulifloxacin, highlighting the analytical scope of the d8-IS.

The Deuterium Isotope Effect in Chromatography[6][7][8]

A common misconception is that an isotopically labeled IS co-elutes perfectly with the native analyte.[1] In high-resolution Reverse Phase Liquid Chromatography (RPLC), this is often not true due to the Chromatographic Deuterium Effect (CDE) .[1]

Mechanism of Retention Shift

The C-D bond is shorter and has a smaller molar volume than the C-H bond.[6] This results in:

  • Reduced Lipophilicity: Deuterated compounds are slightly less hydrophobic.[1][6]

  • Earlier Elution: this compound will typically elute slightly before native Prulifloxacin on C18 columns.[1]

Expert Insight: While the shift is usually minimal (< 0.1 min), it is crucial during method development. If the shift is too large, the IS may not experience the exact same matrix suppression zone as the analyte, compromising its ability to correct for ionization effects.

Mass Spectrometry Dynamics

In LC-MS/MS (Triple Quadrupole), the distinction is established via Selected Reaction Monitoring (SRM) .[1][7]

Precursor & Product Ion Selection

Prulifloxacin ionizes in positive mode (

1
  • Native Transition:

    
     (Loss of specific side chain elements).
    
  • d8 Transition:

    
     (Retains the +8 Da shift in the fragment).
    

Critical Check: Ensure there is no "cross-talk." High concentrations of the native drug must not produce an isotopic signal in the d8 channel (M+8 is rare naturally, but M+2/M+4 isotopes exist). Conversely, the d8 standard must be chemically pure (<1% d0) to avoid contributing to the analyte signal.[1]

Application in Bioanalysis (The "Why")

Why use this compound (Cost: High) instead of a cheaper analog like Ofloxacin?

Correction of Matrix Effects

Biological fluids (plasma, urine) contain phospholipids that suppress ionization.[1]

  • Analog IS (Ofloxacin): Elutes at a different time.[1] If the suppression zone occurs at the Prulifloxacin RT but not the Ofloxacin RT, the quantification is invalid.

  • SIL-IS (this compound): Despite the slight CDE, it effectively co-elutes with the analyte.[1] If the analyte signal is suppressed by 50%, the d8 signal is also suppressed by 50%. The Ratio (Analyte/IS) remains constant, preserving accuracy.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol outlines a self-validating workflow for quantifying Prulifloxacin using the d8-IS, compliant with FDA M10 guidelines.

Reagents & Preparation
  • Matrix: Human Plasma (K2EDTA).[1]

  • IS Working Solution: this compound at 500 ng/mL in Methanol.[1]

  • Extraction: Protein Precipitation (PPT) is preferred over SPE for fluoroquinolones to minimize adsorptive losses.[1]

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of This compound Working Solution . Vortex gently (10 sec).

    • Causality: Adding IS before extraction ensures it corrects for recovery losses during the precipitation step.[1]

  • Precipitation: Add 150 µL of Acetonitrile (ice-cold). Vortex vigorously for 1 min.

  • Centrifugation: Spin at 12,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.

    • Causality: Diluting with aqueous acid focuses the peak on the column and matches the initial mobile phase conditions.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (50 x 2.1 mm, 1.7 µm)High resolution, withstands acidic pH.[1]
Mobile Phase A 0.1% Formic Acid in WaterProton source for

ionization.[1]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic drugs.[1]
Flow Rate 0.4 mL/minOptimal for ESI efficiency.[1]
Gradient 10% B to 90% B in 3 minRapid elution of Prulifloxacin (~1.8 min).
Analytical Workflow Diagram

LCMS_WorkflowstartBiological Sample(Plasma)spikeSpike IS(this compound)start->spikeCorrects Volume ErrorsextractProtein Precipitation(ACN)spike->extractCorrects Recovery LosslcLC Separation(C18 Column)extract->lcInject SupernatantmsMS/MS Detection(MRM Mode)lc->msCo-elution (approx)dataData Processing(Area Ratio: Analyte/IS)ms->dataCorrects Matrix Effect

Figure 2: The bioanalytical workflow demonstrating where this compound exerts its corrective influence.

References

  • PubChem. (n.d.).[1] Prulifloxacin Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Axios Research. (n.d.).[1][8] this compound Product Data. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Guo, L., et al. (2006).[1][7] Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

A Technical Guide to Prulifloxacin-d8: Certificate of Analysis and NMR Data Interpretation for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Standards in Bioanalysis

Prulifloxacin is a fluoroquinolone antibiotic that acts as a prodrug, being metabolized in the body to its active form, ulifloxacin.[1][2] To accurately quantify prulifloxacin and its metabolite in biological matrices during preclinical and clinical development, a stable isotope-labeled internal standard is indispensable. Prulifloxacin-d8 (CAS No: 1246819-37-3) serves this crucial role.[3] Its eight deuterium atoms on the piperazinyl moiety render it chemically identical to prulifloxacin but with a distinct mass, allowing for precise quantification via mass spectrometry. This guide provides an in-depth analysis of the essential documentation accompanying this compound, namely the Certificate of Analysis (CoA), and a detailed interpretation of its Nuclear Magnetic Resonance (NMR) data.

Part 1: Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis for this compound is a formal document that guarantees the identity, purity, and quality of the compound. While the exact format may vary between suppliers, a comprehensive CoA will typically include the following key parameters.

Table 1: Representative Certificate of Analysis for this compound
Parameter Specification Significance for the Researcher
Chemical Name This compoundConfirms the identity of the compound.
CAS Number 1246819-37-3A unique identifier for the specific chemical substance.[3]
Molecular Formula C₂₁H₁₂D₈FN₃O₆SDetails the elemental composition, including the eight deuterium atoms.[4]
Molecular Weight 469.51 g/mol Essential for accurate preparation of standard solutions.[4]
Appearance Off-white to pale yellow solidA qualitative check for gross impurities or degradation.[5]
Purity (by HPLC) ≥98%High-performance liquid chromatography (HPLC) determines the percentage of the desired compound, ensuring minimal interference from impurities in quantitative analyses.
Identity (by ¹H NMR) Conforms to structureConfirms the chemical structure and the position of the deuterium labels.
Mass Spectrometry (MS) Consistent with structureProvides the mass-to-charge ratio, confirming the molecular weight and isotopic enrichment.
Storage Conditions 2-8°C RefrigeratorEnsures the long-term stability of the compound.[3]

Expert Insight: The purity value is paramount. For use as an internal standard in regulated bioanalysis, a purity of ≥98% is generally required to ensure the accuracy and reproducibility of the analytical method. The identity confirmation by ¹H NMR is equally critical as it verifies that the deuterium atoms are located on the piperazine ring, which is a metabolically stable position, preventing back-exchange of deuterium for hydrogen in vivo.

Part 2: Nuclear Magnetic Resonance (NMR) Data Analysis

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are vital for structural confirmation.

Chemical Structure of this compound

Prulifloxacin_d8 cluster_quinoline Quinoline Core cluster_piperazine Deuterated Piperazine Ring cluster_dioxole Dioxole Moiety N1 N C8a C N1->C8a C2 C C2->N1 S S C2->S C3 C C3->C2 COOH COOH C3->COOH C4 C=O C4->C3 C4a C C4a->C4 C4a->C8a C5 C-F C5->C4a C6 C C6->C5 C7 C C7->C6 N_pip1 N C7->N_pip1 C8 C C8->C7 C8a->C8 C_Me CH₃ S->C_Me CD2_1 CD₂ N_pip1->CD2_1 CD2_2 CD₂ CD2_1->CD2_2 N_pip2 N CD2_2->N_pip2 CD2_3 CD₂ N_pip2->CD2_3 CH2_diox CH₂ N_pip2->CH2_diox CD2_4 CD₂ CD2_3->CD2_4 CD2_4->N_pip1 C_diox1 C CH2_diox->C_diox1 C_diox_Me CH₃ C_diox1->C_diox_Me O_diox1 O C_diox1->O_diox1 CO_diox C=O O_diox1->CO_diox O_diox2 O CO_diox->O_diox2 O_diox2->C_diox1

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will be similar to that of its non-deuterated counterpart, with one critical difference: the absence of signals corresponding to the protons on the piperazine ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃, representative):

  • ~1.8 ppm (d, 3H): Methyl protons on the thiazeto-quinoline ring.

  • ~3.0-3.8 ppm: This region would typically show broad signals for the piperazine protons. In this compound, these signals will be absent, confirming the location of the deuterium labels.

  • ~5.0 ppm (s, 2H): Methylene protons of the dioxole moiety.

  • ~2.1 ppm (s, 3H): Methyl protons on the dioxole ring.

  • ~7.0-8.5 ppm (m): Aromatic protons on the quinoline core.

  • ~14.5 ppm (s, 1H): Carboxylic acid proton.

Trustworthiness through Self-Validation: The absence of the piperazine proton signals is a direct and unambiguous confirmation of successful deuteration at the specified positions. This provides researchers with high confidence in the identity of the internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show all the carbon signals expected for the prulifloxacin structure. The signals for the deuterated carbons (CD₂) of the piperazine ring will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1), and their chemical shifts will be slightly upfield compared to the corresponding carbons in non-deuterated prulifloxacin.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, representative):

  • ~15-25 ppm: Methyl carbons.

  • ~40-55 ppm (triplets): Deuterated piperazine carbons.

  • ~60-70 ppm: Methylene carbon of the dioxole moiety.

  • ~100-180 ppm: Aromatic, olefinic, and carbonyl carbons of the quinoline and dioxole rings.

Part 3: Experimental Protocols

Protocol for NMR Sample Preparation

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortexing: Gently vortex the sample until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used as a secondary reference.[6]

  • Analysis: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Causality in Experimental Choices: The choice of deuterated solvent is critical. It must dissolve the analyte without reacting with it, and its own NMR signals should not overlap with key signals of the analyte. The concentration of the sample is a balance between obtaining a good signal-to-noise ratio and avoiding solubility issues.

Workflow for this compound as an Internal Standard in LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Matrix (Plasma, Urine) B Add this compound (Internal Standard) A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E Inject Sample onto LC Column D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios H->I J Quantify Prulifloxacin Concentration using Calibration Curve I->J

Caption: Workflow for bioanalysis using this compound.

This workflow illustrates the standard procedure for using a deuterated internal standard in a bioanalytical method. The addition of a known amount of this compound at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and any variations in instrument response, thereby ensuring the accuracy and precision of the final concentration measurement.

References

  • Axios Research. This compound - CAS - 1246819-37-3. [Link]

  • Pharmaffiliates. CAS No : 1246819-37-3, Chemical Name : this compound. [Link]

  • Pharmaffiliates. Prulifloxacin-impurities. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Keam, S. J., & Perry, C. M. (2004). Prulifloxacin. Drugs, 64(19), 2221–2240. [Link]

  • Wikipedia. Prulifloxacin. [Link]

  • Gananadhamu, S., & Devala, R. V. (2010). Therapeutic importance and certain characteristics of Prulifloxacin. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. prulifloxacin. [Link]

  • Hordiyenko, O. V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Giannarini, G., et al. (2009). Prulifloxacin: clinical studies of a broad-spectrum quinolone agent. Future Microbiology, 4(1), 13–24. [Link]

  • Proposed European SmPC tracked version. E-lactancia. [Link]

Sources

Prulifloxacin-d8 for fluoroquinolone antibiotic research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Prulifloxacin-d8 in Fluoroquinolone Bioanalysis

Executive Summary

This technical guide details the application of This compound (CAS: 1246819-37-3) as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of Prulifloxacin in biological matrices.[1] Prulifloxacin is a prodrug fluoroquinolone antibiotic metabolized rapidly in vivo to its active form, Ulifloxacin (NM394). While Ulifloxacin is the primary pharmacokinetic (PK) marker for efficacy, accurate quantification of the parent prodrug, Prulifloxacin, is critical for formulation stability testing, absorption kinetics, and environmental impact assessments.

The use of this compound addresses critical bioanalytical challenges—specifically matrix-induced ionization suppression and variability in extraction recovery—that structural analogs (e.g., ciprofloxacin, danofloxacin) cannot fully compensate for.[1] This guide provides a self-validating LC-MS/MS workflow, mechanistic insights into the metabolic conversion, and troubleshooting protocols for high-sensitivity assays.

Chemical Profile & Properties[2][3][4][5][6][7]

The deuterated standard differs from the analyte only by the isotopic substitution of eight hydrogen atoms with deuterium (


H), located on the piperazine ring. This ensures the IS co-elutes with the analyte while being mass-resolved by the spectrometer.[2]
PropertyPrulifloxacin (Analyte)This compound (Internal Standard)
CAS Number 123447-62-11246819-37-3
Molecular Formula


Molecular Weight 461.47 g/mol 469.52 g/mol
Monoisotopic Mass 461.11469.16
Solubility DMSO (soluble), Methanol (sparingly), Water (insoluble)DMSO, Methanol (sonication required)
Storage -20°C, hygroscopic-20°C, protect from light

Metabolic Context & Stability

Prulifloxacin is a lipophilic prodrug designed to improve oral absorption. Once absorbed, it is hydrolyzed by paraoxonase and other esterases in the liver and intestinal wall to form Ulifloxacin.

Critical Bioanalytical Challenge: Ex vivo hydrolysis of Prulifloxacin to Ulifloxacin can occur in plasma samples during collection and processing, leading to underestimation of the prodrug and overestimation of the metabolite.

  • Solution: Blood collection tubes should contain esterase inhibitors (e.g., NaF/KOx or specific organophosphate inhibitors) if precise prodrug PK is required. All processing should occur on ice (

    
    ).
    
Figure 1: Metabolic Hydrolysis Pathway

Metabolism cluster_0 Prodrug (Analyte) cluster_1 Active Metabolite cluster_2 Pruli Prulifloxacin (MW 461.47) Uli Ulifloxacin (NM394) (MW 349.39) Pruli->Uli Hydrolysis (Esterases/Paraoxonase) Moiety 5-methyl-2-oxo- 1,3-dioxol-4-yl group Pruli->Moiety

Caption: Prulifloxacin is hydrolyzed to the active metabolite Ulifloxacin via the cleavage of the dioxolen-methyl moiety.[1] This conversion must be halted during sample prep.

Validated LC-MS/MS Protocol

This protocol utilizes this compound to correct for extraction efficiency and matrix effects.[1]

Sample Preparation (Protein Precipitation)

Rationale: Direct precipitation is preferred over SPE for Prulifloxacin to minimize the risk of hydrolysis during lengthy extraction steps.

  • Aliquot: Transfer

    
     of plasma (stabilized) into a centrifuge tube.
    
  • IS Addition: Add

    
     of This compound Working Solution  (
    
    
    
    in MeOH). Vortex gently.
  • Precipitation: Add

    
     of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
    
    • Note: Acidified ACN helps stabilize the prodrug.

  • Agitation: Vortex for 1 min at high speed.

  • Separation: Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Dilution: Transfer

    
     of supernatant to an autosampler vial containing 
    
    
    
    of water (to improve peak shape on C18 columns).
LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ) or equivalent.[3]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: Acetonitrile (or MeOH).

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Ionization: ESI Positive Mode (

    
    ).[5]
    
MRM Transitions

The primary transition for Prulifloxacin involves the loss of the dioxolen-methyl prodrug moiety (


, mass ~112), generating the Ulifloxacin core ion. The d8-IS retains the deuterium labels on the piperazine ring during this fragmentation.
CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Role
Prulifloxacin 462.1 350.1 3525Quantifier
462.1261.13540Qualifier
This compound 470.1 358.1 3525Internal Standard
Ulifloxacin 350.1261.13028Metabolite (Optional)

Note: The d8 transition (470->358) corresponds to the same loss of the non-deuterated prodrug tail, leaving the deuterated piperazine core.

Figure 2: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (+ Esterase Inhibitor) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Spike Spike IS: This compound Spike->PPT Centrifuge Centrifuge (12,000g, 4°C) PPT->Centrifuge LC UPLC Separation (BEH C18) Centrifuge->LC Supernatant MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification (Ratio: Analyte/d8-IS) MS->Data

Caption: Step-by-step bioanalytical workflow ensuring co-extraction and co-ionization of the analyte and its deuterated internal standard.

Troubleshooting & Data Interpretation

Deuterium Isotope Effect

Although this compound is chemically nearly identical to the analyte, the slightly higher hydrophobicity of deuterium can cause the d8-IS to elute slightly earlier (1-2 seconds) than the non-deuterated parent on high-resolution C18 columns.[1]

  • Action: Ensure the integration window covers both peaks if they shift, though in UPLC they typically co-elute sufficiently to correct for matrix effects.

Cross-Talk & Interference
  • IS Purity: Ensure the this compound standard contains

    
     of non-deuterated Prulifloxacin (d0).[1] High d0 contamination in the IS will cause a positive bias in the analyte signal (blank response).
    
  • Metabolite Interference: Ulifloxacin (metabolite) has a mass of 350. It does not interfere with the Prulifloxacin transition (462->350).[1] However, in-source fragmentation of Prulifloxacin can artificially increase the Ulifloxacin signal if the separation is poor.

    • Check: Ensure Prulifloxacin and Ulifloxacin are chromatographically separated (Prulifloxacin elutes later due to the lipophilic prodrug tail).

Sensitivity (LOQ)

Using this protocol, a Lower Limit of Quantification (LLOQ) of 1-5 ng/mL is achievable.[1]

  • Enhancement: If lower sensitivity is needed, switch from PPT to Solid Phase Extraction (SPE) using HLB cartridges, washing with 5% MeOH and eluting with ACN.

References

  • Guo, L., et al. (2006).[6] "Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Sarkar, A.K., et al. (2011).[7][8] "Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin, the active metabolite of prulifloxacin in rat and rabbit plasma." Biomedical Chromatography.

  • TLC Pharmaceutical Standards. "this compound Product Data." TLC Standards.

  • Axios Research. "this compound Certificate of Analysis & Applications." Axios Research.

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation."[9] EMA Science.

Sources

Methodological & Application

Application Note: Robust Quantification of Prulifloxacin and Ulifloxacin in Biological Matrices Using Solid-Phase Extraction with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the solid-phase extraction (SPE) of Prulifloxacin and its active metabolite, Ulifloxacin, from complex biological matrices such as human plasma. We delve into the critical aspects of method development, including rational sorbent selection and the indispensable role of a stable isotope-labeled internal standard, Prulifloxacin-d8, for achieving accuracy and precision in quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core of this note is a step-by-step protocol employing a mixed-mode solid-phase extraction strategy, designed to deliver high recovery and superior sample cleanup, thereby minimizing matrix effects and ensuring method robustness for pharmacokinetic studies and clinical research.

Part 1: The Cornerstone of Method Development: Rational Sorbent Selection

The success of any SPE method hinges on the specific molecular interactions between the analyte and the sorbent material. Prulifloxacin, a prodrug, is rapidly converted in the body to its pharmacologically active metabolite, Ulifloxacin[1][2]. Both molecules are fluoroquinolones, a class of compounds known for their amphoteric nature, possessing both acidic (carboxylic acid) and basic (piperazine ring) functional groups. This dual character is the key to designing a highly selective extraction method.

Understanding the Analyte-Sorbent Interaction:

  • Reversed-Phase (RP) SPE: Traditional C18 (octadecylsilane) sorbents can be used to extract Prulifloxacin and Ulifloxacin based on hydrophobic interactions[3][4]. While simple, this mechanism often lacks the selectivity required for complex matrices like plasma, leading to co-extraction of endogenous interferences and potential ion suppression in LC-MS/MS analysis[5].

  • Ion-Exchange SPE: This technique exploits the ionizable functional groups of the analytes. At a pH below the pKa of the piperazine moiety, fluoroquinolones become positively charged and can be retained on a cation-exchange sorbent. Conversely, at a pH above the pKa of the carboxylic acid group, they are negatively charged and can be retained by an anion-exchange sorbent.

  • Mixed-Mode SPE: The most powerful approach for compounds like fluoroquinolones combines both reversed-phase and ion-exchange properties in a single sorbent. Polymeric sorbents, such as those with hydrophilic-lipophilic balance (HLB) or weak cation-exchange (WCX) functionalities, have demonstrated superior performance for fluoroquinolone analysis[6]. A mixed-mode cation exchange (MCX) sorbent, for instance, can retain the analyte via two distinct mechanisms. This "belt-and-suspenders" approach allows for more rigorous wash steps to remove a wider range of interferences, resulting in a much cleaner final eluate.

For this application, a mixed-mode cation exchange sorbent is recommended to achieve the highest degree of selectivity and cleanup. The protocol will involve adjusting the sample pH to ensure the analytes are positively charged for strong retention, followed by washes that disrupt hydrophobic binding of interferences, and a final elution step that uses a pH shift to disrupt the ionic interaction.

Part 2: Ensuring Analytical Integrity: The Role of this compound

In quantitative bioanalysis, particularly with LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. This compound serves as the ideal internal standard for the quantification of Prulifloxacin.

The fundamental principle of this approach, known as stable isotope dilution, is that a SIL-IS is chemically identical to the analyte of interest and thus exhibits the same behavior throughout the entire analytical process[7]. This compound will co-elute chromatographically with Prulifloxacin and has the same ionization efficiency and extraction recovery.

Key Advantages of Using this compound:

  • Correction for Extraction Variability: Any analyte loss during the multi-step SPE procedure is mirrored by an equivalent loss of the SIL-IS.

  • Mitigation of Matrix Effects: In electrospray ionization (ESI), co-eluting matrix components can suppress or enhance the analyte signal. Because this compound is affected in precisely the same way, the ratio of the analyte peak area to the internal standard peak area remains constant and accurate[7].

  • Improved Precision and Accuracy: By compensating for variations in sample preparation, injection volume, and instrument response, the SIL-IS significantly improves the overall precision and accuracy of the method, which is critical for regulatory-compliant studies[7][8].

Quantification is based on the peak area ratio of the analyte to the SIL-IS, which provides a self-validating system for every sample analyzed[7].

Part 3: Detailed Application Protocol for Plasma Samples

This protocol details a mixed-mode SPE method for the extraction of Prulifloxacin and its active metabolite Ulifloxacin from human plasma using this compound as the internal standard.

Materials and Reagents:

  • SPE Device: Mixed-Mode Cation Exchange Polymeric SPE Cartridges (e.g., Oasis MCX)

  • Analytes: Prulifloxacin and Ulifloxacin reference standards

  • Internal Standard: this compound

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Hydroxide (ACS Grade), Ultrapure Water

  • Equipment: SPE Vacuum Manifold, Nitrogen Evaporator, Vortex Mixer, Centrifuge, Analytical Balance

Experimental Workflow:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Plasma Sample Spiking (Add this compound IS) Pretreat 2. Pre-treatment (Dilute with 4% H3PO4) Sample->Pretreat Condition 3. Conditioning (Methanol, then Water) Load 4. Sample Loading (Load pre-treated sample) Condition->Load Wash1 5. Wash 1 (0.1% Formic Acid in Water) Load->Wash1 Wash2 6. Wash 2 (Methanol) Wash1->Wash2 Elute 7. Elution (5% NH4OH in Methanol) Wash2->Elute Evap 8. Evaporation (Under Nitrogen Stream) Elute->Evap Recon 9. Reconstitution (Mobile Phase) Evap->Recon Analysis 10. LC-MS/MS Analysis Recon->Analysis

Caption: Workflow for mixed-mode SPE of Prulifloxacin.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Internal Standard (IS) Working Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol/water.

    • Pre-treatment Solution: 4% Phosphoric Acid (H₃PO₄) in water.

    • Wash Solution 1: 0.1% Formic Acid in water.

    • Wash Solution 2: 100% Methanol.

    • Elution Solution: 5% Ammonium Hydroxide in Methanol. Prepare fresh.

  • Sample Pre-treatment:

    • To 250 µL of plasma sample in a microcentrifuge tube, add 25 µL of the IS Working Solution.

    • Vortex for 10 seconds.

    • Add 500 µL of the Pre-treatment Solution (4% H₃PO₄) to the sample.

    • Vortex for 30 seconds. This step precipitates proteins and ensures the analytes are in their cationic state for optimal binding to the sorbent.

    • Centrifuge for 10 minutes at >10,000 x g to pellet the precipitated proteins.

  • Solid-Phase Extraction:

    • Step 3.1: Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of Methanol followed by 1 mL of ultrapure water. Do not let the sorbent go dry. This activates the C18 chains and prepares the ion-exchange sites.

    • Step 3.2: Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 drops/second).

    • Step 3.3: Washing:

      • Wash with 1 mL of Wash Solution 1 (0.1% Formic Acid). This removes polar interferences while keeping the analytes ionically bound.

      • Wash with 1 mL of Wash Solution 2 (Methanol). This step removes hydrophobic and lipidic interferences that are bound to the C18 ligands.

    • Step 3.4: Elution: Elute the analytes with 1 mL of the Elution Solution (5% NH₄OH in Methanol) into a clean collection tube. The basic pH neutralizes the charge on the piperazine ring, disrupting the ionic bond with the sorbent and allowing for elution[9].

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase for the LC-MS/MS analysis (e.g., 90:10 water/acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for injection.

Part 4: Data and Expected Performance

This robust SPE protocol is designed to provide high, reproducible recovery for both Prulifloxacin and Ulifloxacin while significantly reducing matrix components that can interfere with LC-MS/MS detection.

Table 1: Summary of Key Experimental Parameters

ParameterCondition/ValueRationale
Sample Volume 250 µL PlasmaStandard volume for bioanalytical assays.
IS Concentration 25 µL of 1 µg/mLProvides a strong signal without saturating the detector.
SPE Sorbent Polymeric Mixed-Mode Cation ExchangeProvides dual retention mechanism for high selectivity[6].
Pre-treatment 4% Phosphoric AcidPrecipitates proteins and ensures analytes are cationic (pH < pKa).
Wash 1 0.1% Formic Acid in WaterRemoves polar interferences.
Wash 2 100% MethanolRemoves non-polar and lipidic interferences.
Elution Solvent 5% NH₄OH in MethanolNeutralizes analyte charge to disrupt ionic retention for efficient elution[9].
Final Volume 100 µLProvides a concentration factor for improved sensitivity.

Expected Outcomes:

  • Recovery: Expected analyte recovery should be >85% and consistent across the calibration range. Methods for fluoroquinolones often report recoveries between 90% and 116%[6].

  • Precision: The use of this compound should result in excellent precision, with relative standard deviation (RSD) values well within the accepted bioanalytical method validation guidelines (typically <15%)[9][10].

  • Matrix Effect: The dual-wash step protocol is designed to significantly reduce matrix effects. A post-extraction spike analysis should confirm minimal ion suppression or enhancement.

Conclusion

The described mixed-mode solid-phase extraction protocol, incorporating this compound as a stable isotope-labeled internal standard, provides a robust and reliable method for the quantification of Prulifloxacin and its active metabolite Ulifloxacin in plasma. The rational selection of a mixed-mode sorbent offers superior cleanup compared to simpler reversed-phase methods, which is paramount for minimizing matrix effects in sensitive LC-MS/MS analyses. This self-validating system ensures the generation of high-quality, accurate, and precise data essential for drug development, pharmacokinetic analysis, and clinical research.

References

  • Locatelli, M., et al. (2015). Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • García-Galán, M. J., et al. (2010). Comparison of solid-phase sorbents for the determination of fluoroquinolone antibiotics in wastewater. Journal of Chromatography A. Available at: [Link]

  • Locatelli, M., et al. (2015). Full article: Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Taylor & Francis Online. Available at: [Link]

  • Locatelli, M., et al. (2015). Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2008). Determination of ulifloxacin, the active metabolite of prulifloxacin, in human plasma by a 96-well format solid-phase extraction and capillary zone electrophoresis. PubMed. Available at: [Link]

  • Gao, L., et al. (2018). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. RSC Publishing. Available at: [Link]

  • Guo, L., et al. (2006). Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Pal, T. K., et al. (2010). Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin, the active metabolite of prulifloxacin in rat and rabbit plasma: application to toxicokinetic study. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Prulifloxacin. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Prulifloxacin-d8

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing matrix effects in bioanalytical assays using Prulifloxacin-d8 as an internal standard. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to ensure the integrity and reliability of your experimental data.

Core Concept: The Challenge of the Matrix

In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte of interest.[1] These endogenous components, such as phospholipids, salts, and metabolites, can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[2][3] This interference can lead to either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of the quantitative results.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a critical issue in LC-MS/MS bioanalysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][3] When these interfering molecules enter the MS ion source along with the analyte, they can compete for the available charge or affect the droplet evaporation process during electrospray ionization (ESI), leading to inconsistent and unreliable measurements.[5][6]

This is a critical issue because the composition of the biological matrix can vary significantly from one individual to another, and even within the same individual over time.[7] If uncorrected, this variability can lead to erroneous pharmacokinetic and toxicokinetic data, potentially impacting critical decisions in drug development.[8][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[7][10]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the gold standard for compensating for matrix effects?

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5][11] this compound is the deuterated analogue of Prulifloxacin.

The core principle is based on near-identical physicochemical properties:

  • Co-elution: A SIL-IS has nearly the same chemical structure, polarity, and functionality as the analyte. Therefore, it co-elutes from the liquid chromatography (LC) column at almost the same retention time.[3][11]

  • Identical Ionization Behavior: Because they enter the MS source together, both the analyte (Prulifloxacin) and the SIL-IS (this compound) are subjected to the exact same matrix interferences.[11] If the matrix suppresses the analyte's signal by 30%, it will also suppress the SIL-IS signal by 30%.

  • Constant Response Ratio: Quantification in this method relies on the ratio of the analyte's peak area to the IS's peak area. Since both are affected proportionally by the matrix, this ratio remains constant and accurate, even if the absolute signal intensities fluctuate between samples.[4][11] This normalization is the key to achieving robust and reliable results in complex biological matrices.[11]

cluster_0 Without Internal Standard cluster_1 With SIL Internal Standard (this compound) A Analyte in Sample A (Low Matrix Effect) Response = 100 B Analyte in Sample B (High Matrix Effect) Response = 50 Result1 Result: 50% Error Result2 Result: Accurate Quantification C Sample A Analyte Response = 100 IS Response = 1000 Ratio = 0.1 D Sample B Analyte Response = 50 IS Response = 500 Ratio = 0.1

Caption: Principle of SIL-IS compensation for matrix effects.

Q3: I am analyzing Ulifloxacin, the active metabolite of Prulifloxacin. Is this compound still an appropriate internal standard?

This is an important consideration. Prulifloxacin is a prodrug that is rapidly metabolized to its active form, Ulifloxacin.[12][13][14] Most pharmacokinetic studies quantify Ulifloxacin in biological fluids.[15][16]

Ideally, the internal standard should be the stable isotope-labeled version of the analyte itself—in this case, Ulifloxacin-d(x). Using a labeled version of the prodrug (this compound) for the metabolite (Ulifloxacin) can be acceptable but requires rigorous validation. You must demonstrate that their chromatographic and ionization behaviors are sufficiently similar under the final method conditions to ensure proper compensation for matrix effects. If their retention times differ significantly, they may be exposed to different matrix interferences, invalidating the compensatory effect of the IS.

Guide to Assessing Matrix Effects

Regulatory guidelines require a systematic evaluation to prove that your method is free from significant matrix effects.[7][10] The most common approach is the post-extraction spike method , which quantitatively determines the impact of the matrix.

Experimental Protocol: Quantitative Assessment of Matrix Factor

This experiment involves preparing three distinct sets of samples at two concentration levels (low and high QC).

  • Set 1 (Neat Solution): Prepare the analyte (Prulifloxacin) and IS (this compound) in the final mobile phase composition (solvent). This represents the response without any matrix present.

  • Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources (e.g., six different lots of human plasma).[7][10] After the final extraction step (e.g., after evaporation and before reconstitution), spike the analyte and IS into the extracted matrix. This measures the effect of the extracted matrix components on the analyte's signal.

  • Set 3 (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before performing the sample preparation procedure. This set is used to determine the overall recovery of the method.

Calculations:
  • Matrix Factor (MF): MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)

    • An MF value of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Recovery (RE): RE = (Mean Peak Area in Set 3) / (Mean Peak Area in Set 2)

  • Internal Standard Normalized Matrix Factor (IS-Normalized MF): This is the most critical parameter when using a SIL-IS. IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Analyte/IS Peak Area Ratio in Set 1)

Acceptance Criteria (per FDA/EMA Guidance):

The precision, expressed as the coefficient of variation (CV), of the IS-Normalized MF across the different matrix lots tested should not be greater than 15%.[10] This demonstrates that while matrix effects may be present, the SIL-IS is effectively compensating for them across different sources.

A Start: Obtain ≥6 Lots of Blank Matrix B Set 1 (Neat) Prepare Analyte + IS in Solvent C Set 2 (Post-Spike) 1. Extract Blank Matrix 2. Spike Analyte + IS into Extract D Set 3 (Pre-Spike) 1. Spike Analyte + IS into Blank Matrix 2. Extract Sample E Analyze All Sets by LC-MS/MS B->E Analyze C->E Analyze D->E Analyze F Calculate IS-Normalized Matrix Factor CV% across lots E->F Quantify Peak Areas G CV ≤ 15%? F->G Assess Precision H Method is Validated (Matrix Effect Compensated) G->H Yes I Method Fails (Troubleshoot Method) G->I No

Caption: Workflow for quantitative assessment of matrix effects.

Troubleshooting Guide

Problem: High variability (>15% CV) in the IS-Normalized Matrix Factor is observed.
  • Underlying Cause: This indicates that Prulifloxacin and this compound are experiencing differential matrix effects. The IS is not adequately tracking the analyte's behavior. This is a critical failure and must be addressed.

  • Plausible Reason 1: Chromatographic Separation of Analyte and IS. The deuterium atoms in this compound can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, an occurrence known as the "deuterium isotope effect."[3] If a highly suppressive matrix component elutes exactly between them, it can affect one more than the other, leading to a variable ratio.

    • Solution: Modify the LC gradient. A shallower, slower gradient around the elution time of the analyte can help ensure true co-elution and subject both compounds to the same matrix environment.[17]

  • Plausible Reason 2: Inadequate Sample Cleanup. The sample preparation method may not be effectively removing the specific matrix components causing the interference. Protein precipitation, while fast, is known to be less effective at removing phospholipids compared to other techniques.[17]

    • Solution: Switch to a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are significantly more effective at removing salts and phospholipids, which are common sources of matrix effects.[18]

Problem: The absolute signal for both Prulifloxacin and this compound is low and inconsistent, but the analyte/IS ratio is stable.
  • Underlying Cause: The SIL-IS is performing its function correctly and compensating for significant ion suppression. While this leads to accurate quantification, severe suppression can compromise the method's sensitivity, potentially making it difficult to achieve the desired Lower Limit of Quantitation (LLOQ).

  • Solution 1: Improve Sample Cleanup. As above, moving from protein precipitation to SPE can drastically reduce the amount of suppressive agents reaching the ion source, thereby improving the overall signal intensity for both the analyte and the IS.[18]

  • Solution 2: Chromatographic Optimization. Adjust the chromatography to move the elution of Prulifloxacin away from regions of high matrix suppression. A "post-column infusion" experiment can be performed to identify at which retention times the matrix causes the most suppression.[5][19]

Problem: My this compound standard contains unlabeled Prulifloxacin impurity.
  • Underlying Cause: This is a common issue related to the synthesis of the SIL-IS. This impurity is known as isotopic crosstalk.

  • Impact: The unlabeled Prulifloxacin in the IS solution will contribute to the measured analyte peak area. This will cause a positive bias in your results, which is most pronounced at the LLOQ.

  • Solution: The isotopic purity of the SIL-IS must be verified.[11] The response from the unlabeled analyte in the IS solution should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response.[10] If the impurity is too high, a new, purer batch of the internal standard is required.

Physicochemical and Mass Spectrometric Properties

For successful method development, understanding the properties of your analyte and IS is crucial.

ParameterPrulifloxacinThis compoundUlifloxacin (Active Metabolite)
Molecular Formula C21H20FN3O6SC21H12D8FN3O6SC16H15FN2O4
Molar Mass 461.46 g/mol [16]~469.51 g/mol 334.3 g/mol
Typical MS/MS Transition Method SpecificMethod Specificm/z 350 -> 248[15]
Ionization Mode Positive ESIPositive ESIPositive ESI[15]

Note: Specific MS/MS transitions must be optimized empirically on your instrument.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass. Available at: [Link]

  • Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. Available at: [Link]

  • Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method. PubMed. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ACS Publications. Available at: [Link]

  • Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]

  • Synthesis and Characterization of Pharmaceutical salt of Prulifloxacin. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Prulifloxacin. Wikipedia. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. Available at: [Link]

  • Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its application to. MSACL. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • Pharmacologic characteristics of prulifloxacin. PubMed. Available at: [Link]

  • What is the mechanism of Prulifloxacin? Patsnap Synapse. Available at: [Link]

  • How to remove matrix effect in LC-MS/MS? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Prulifloxacin-d8 Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Low recovery of Prulifloxacin-d8 (and its corresponding analytes Prulifloxacin/Ulifloxacin) in urine is rarely a failure of the mass spectrometer. It is almost exclusively a failure of matrix management .

Prulifloxacin is a fluoroquinolone (FQ) prodrug with distinct physicochemical adversaries: zwitterionic solubility , metal chelation , and non-specific binding .[1] If your Internal Standard (IS) recovery is low or variable, your quantitative data for the parent drug is invalid.[1]

This guide moves beyond generic protocols to address the specific molecular behaviors of this compound in urine.

Module 1: The "Hidden" Variables (Pre-Analytical)

Before the sample hits the column, you are likely losing analyte to the container or the matrix itself.

1. The Chelation Trap (Critical)

Fluoroquinolones possess a 3-carboxyl and 4-oxo group structure that acts as a powerful chelating agent.[1] Urine contains high concentrations of multivalent cations (


, 

).[1]
  • The Problem: this compound binds to these ions, forming insoluble complexes that are filtered out during sample prep or trapped on the SPE sorbent, never eluting.

  • The Fix: You must break these complexes before extraction.

  • Protocol: Add

    
      (Ethylenediaminetetraacetic acid) to the urine sample immediately upon thawing or collection.[1]
    
    • Concentration: Final concentration of approx. 5–10 mM (or ~0.5 g/L).[1]

2. Adsorption (The Glass Effect)

Prulifloxacin is highly lipophilic (logP ~2.[1]2) and exhibits non-specific binding (NSB) to silanol groups on glass surfaces.[1]

  • The Fix: Ban glass from the workflow. Use Polypropylene (PP) tubes and reservoirs for all steps.[1]

  • Solvent Note: Ensure your IS working solution is not 100% aqueous.[1] It should contain at least 20-30% organic solvent (Methanol or Acetonitrile) to prevent the IS from crashing out of solution when spiked into the urine.[1]

Module 2: Extraction Optimization (SPE Focus)

Urine is a high-salt matrix.[1] Protein Precipitation (PPT) is often insufficient because it leaves behind salts that cause massive ion suppression (reducing IS signal).[1] Solid Phase Extraction (SPE) is the gold standard for Prulifloxacin.[1]

Why pH 5.8?

Prulifloxacin is zwitterionic.[1]

  • Acidic pH (< 3): Cationic form (high solubility, low retention on RP).[1]

  • Basic pH (> 9): Anionic form.[1]

  • Neutral/Slightly Acidic (pH ~5.8 - 6.0): This is near the isoelectric point where the molecule is neutral and most hydrophobic.[1] This is the sweet spot for retention on polymeric sorbents.

Optimized SPE Protocol (Oasis HLB or Equivalent)
StepSolvent/BufferMechanism/Reasoning
1. Pre-treatment Urine + EDTA (5mM) + Internal Standard (d8)EDTA sequesters metals; IS equilibrates with matrix.[1]
2. Conditioning 1 mL Methanol followed by 1 mL WaterActivates sorbent ligands.
3.[1] Loading Pre-treated Urine (Adjusted to pH 5.8 with Ammonium Acetate)Ensures analyte is in neutral form for max retention.[1]
4. Wash 1 5% Methanol in Ammonium Acetate (pH 5.[1]8)Removes salts and highly polar interferences without eluting the drug.[1]
5. Elution Acetonitrile (100%) or ACN:MeOH (80:[1]20)Strong organic solvent disrupts hydrophobic interactions.[1]
6. Reconstitution Mobile Phase A:B (Initial gradient ratio)Matches the LC starting conditions to prevent peak distortion.
Module 3: Visualization of Failure Points

Understanding where the loss occurs is half the battle.

RecoveryLoss Sample Urine Sample (this compound) Chelation Metal Chelation (Ca++/Mg++ binding) Sample->Chelation No EDTA Adsorption Adsorption to Glass Walls Sample->Adsorption Glass Vials SPE_Breakthrough SPE Breakthrough (Incorrect pH) Sample->SPE_Breakthrough pH < 3 or > 8 Detection Successful Quantification Sample->Detection Optimized Method Precipitate/Loss Precipitate/Loss Chelation->Precipitate/Loss Surface Loss Surface Loss Adsorption->Surface Loss Waste Stream Waste Stream SPE_Breakthrough->Waste Stream Ion_Suppression MS Ion Suppression (Residual Salts) Detection->Ion_Suppression High Matrix Background

Figure 1: Critical loss pathways for this compound.[1] Red nodes indicate pre-analytical losses; Yellow nodes indicate extraction/instrumental failures.

Troubleshooting Guide (FAQ Format)

Q1: My this compound recovery is consistent but very low (<40%). The peak shape is good.[1] What is wrong? A: This suggests strong Ion Suppression .[1] The drug is eluting, but the mass spec can't "see" it because co-eluting urine salts are stealing the charge in the source.

  • Fix: Switch from Protein Precipitation to SPE (as detailed above).

  • Check: Ensure your wash step in SPE is sufficient (increase wash volume).[1]

  • Check: Move the retention time. If the drug elutes too early (near the void volume), it is in the "suppression zone." Use a gradient starting at lower organic % to retain it longer.[1]

Q2: I see "carryover" of the d8 signal in blank samples injected after high standards. A: Fluoroquinolones are notorious for sticking to the LC injector needle and tubing.

  • Fix: Use a needle wash solution containing organic solvent + acid (e.g., 50:50 Methanol:Water + 0.5% Formic Acid).[1] The acid helps protonate the amine, increasing solubility and washing it off the metal surfaces.

Q3: Can I use this compound to quantify Ulifloxacin (the metabolite)? A: Yes, but with caution. This compound is the IS for the parent.[1] While it likely behaves similarly to Ulifloxacin, they are different molecules.[1] Ideally, use Ulifloxacin-d8 or Danofloxacin (a structural analog often used as IS) if precise metabolite quantification is the primary goal.[1] However, for recovery improvement, the chemistry remains the same: Control pH and use EDTA.

Q4: How should I prepare the Stock Solution for this compound? A: Do NOT attempt to dissolve pure this compound in water.[1] It is insoluble.

  • Protocol: Dissolve in DMSO (Dimethyl sulfoxide) or Methanol with a drop of NaOH.[1]

  • Storage: Store stock at -20°C or -80°C. Protect from light (amber vials) as FQs degrade under UV light.[1]

References
  • Stability and Extraction of Prulifloxacin/Ulifloxacin

    • Title: Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD.[2][3]

    • Relevance: Establishes the use of SPE (Oasis HLB) and Ammonium Acetate buffers (pH 5.[1][3]8) for optimal recovery.

    • Source:

  • Fluoroquinolone Chelation Mechanisms

    • Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones.[1]

    • Relevance: Details the interaction between FQs and metal ions and the necessity of EDTA in extraction.
    • Source:[1]

  • LC-MS/MS Method Validation

    • Title: Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry.[1][3][4]

    • Relevance: Provides baseline MS/MS transitions and mobile phase considerations (Formic acid vs.
    • Source:[1]

  • Prulifloxacin Physicochemical Properties

    • Title: Prulifloxacin (PubChem Compound Summary).[1]

    • Relevance: Verifies solubility data (Insoluble in water) and pKa characteristics essential for pH optimization.[1]

    • Source:[1]

Sources

Prulifloxacin-d8 stability under light and UV exposure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide provides in-depth technical information and troubleshooting advice for researchers working with Prulifloxacin-d8, focusing specifically on its stability under light and UV exposure. Prulifloxacin, a fluoroquinolone antibiotic, is known to be susceptible to photodegradation.[1][2] Its deuterated analog, this compound, is often used as an internal standard in pharmacokinetic studies, where its stability is paramount for accurate quantification.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your research. Our goal is to provide not only procedural steps but also the scientific rationale behind them, empowering you to design robust experiments and interpret your results with confidence.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My this compound solution, used as an internal standard, is showing variable peak areas and the appearance of new peaks in my chromatogram. Could light be the cause?

A1: Yes, this is a classic sign of photodegradation. Prulifloxacin is known to be photolabile, particularly under aerobic conditions when exposed to UV-A light.[1][3] If your laboratory uses amber vials but samples are left on the benchtop under ambient or fluorescent lighting for extended periods, or processed in clear glassware, significant degradation can occur. The variability in peak area suggests inconsistent light exposure between samples, and the new peaks are almost certainly photodegradants.

Causality: The core structure of fluoroquinolones contains a chromophore that absorbs light in the UV and near-visible spectrum. This absorption can excite the molecule to a higher energy state, initiating degradation reactions. One documented mechanism for Prulifloxacin involves the drug itself acting as a photosensitizer, generating singlet oxygen which then attacks the parent molecule, leading to oxidative degradation.[1][2] This process can alter the chemical structure, affecting its chromatographic retention time and mass spectrometric signature.

Immediate Troubleshooting Steps:

  • Protect from Light: Immediately switch to using amber glass or opaque polypropylene vials for all sample preparation, storage, and autosampler sequences.

  • Use a Dark Control: Prepare a "dark control" sample that is handled identically to your other samples but is completely wrapped in aluminum foil to shield it from light. If this sample remains stable, it confirms that light is the culprit.

  • Minimize Exposure Time: Reduce the time samples spend in clear glassware or under direct light during processing steps.

Q2: How is the stability of this compound expected to differ from its non-deuterated counterpart, Prulifloxacin?

A2: This is an excellent question that touches on the core of isotope effects. While no specific photostability studies on this compound are prominently published, we can infer its behavior based on fundamental principles. The key difference lies in the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break.[4][5]

This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is well-documented for its ability to slow down metabolic processes where enzymatic cleavage of a C-H bond is the rate-limiting step.[4][]

Application to Photodegradation:

  • Potential for Increased Stability: If the photodegradation pathway of Prulifloxacin involves the cleavage of a C-H bond as a rate-determining step, then replacing that hydrogen with deuterium (as in this compound) would be expected to slow the degradation rate, thereby increasing its photostability.

  • No Significant Effect: However, if the primary degradation mechanism does not involve C-H bond cleavage—for instance, if it's primarily an attack on the piperazine ring nitrogen or another part of the molecule—then deuteration at other positions may have a negligible effect on its photostability.[1][7]

Q3: How do I design a definitive photostability study for this compound that meets regulatory expectations?

A3: A robust photostability study should be designed according to the International Council for Harmonisation (ICH) Q1B guidelines.[8][9] These guidelines provide a standardized framework to ensure that a drug substance or product is tested under controlled and reproducible conditions. The goal is to assess the effects of both visible and UV light exposure.

A systematic approach involves testing the drug substance itself, and potentially the drug in its immediate packaging if instability is found.[10] The study should expose the sample to a minimum specified amount of light energy and compare it against a dark control to isolate the effects of light from thermal degradation.

Below is a summary of the ICH Q1B exposure requirements.

Light Source OptionUV Exposure (320-400 nm)Visible Light ExposureDescription
Option 1 ≥ 200 watt-hours/meter²≥ 1.2 million lux-hoursUses an artificial daylight source (e.g., Xenon lamp) or a metal halide lamp that mimics the D65/ID65 emission standard.[11]
Option 2 ≥ 200 watt-hours/meter²≥ 1.2 million lux-hoursSequentially exposes samples to a cool white fluorescent lamp for visible light and a near-UV lamp for UV radiation.[10]

Self-Validating System: The protocol's integrity is maintained by:

  • The Dark Control: A sample stored under the same temperature and humidity conditions but protected from light acts as the baseline. Any change in the light-exposed sample beyond that seen in the dark control is attributed to photic stress.[11]

  • Calibrated Light Source: Using a calibrated radiometer or lux meter ensures that the sample receives the total required illumination, making the experiment reproducible.[11]

Q4: What are the most common pitfalls when performing photostability testing?

A4: Several common issues can invalidate the results of a photostability study.

  • Temperature Control: Light sources, especially Xenon arc lamps, generate significant heat. Without proper temperature control in the stability chamber, you may be observing thermal degradation in addition to photodegradation. ICH guidelines recommend appropriate temperature controls.[11] Always run a dark control at the same temperature to differentiate between thermal and light-induced degradation.

  • Sample Presentation: The way the sample is presented matters. A thin layer of solid material or a solution in a quartz cuvette will have maximum exposure. If testing a powder, ensure the layer thickness is consistent. For solutions, the solvent choice is critical as the solvent itself can participate in photodegradation reactions. Prulifloxacin studies often use phosphate buffer or acetonitrile/water mixtures.[1][3][12]

  • Inadequate Analytical Method: The analytical method used must be stability-indicating. This means it must be able to resolve the parent compound (this compound) from all potential degradation products without interference. A forced degradation study (using acid, base, oxidation, heat, and light) is necessary to prove the method's specificity.[13][14] An HPLC method with PDA or Mass Spec detection is highly recommended.[13][15]

Experimental Protocols & Workflows

Protocol: Forced Photostability Study of this compound in Solution

This protocol outlines a forced degradation study compliant with ICH Q1B Option 1 guidelines.

1. Preparation: a. Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. b. Dilute this stock solution to a final concentration of 20 µg/mL using the same solvent. c. Transfer 2 mL of the final solution into three sets of transparent quartz vials. d. Sample Set 1 (Light Exposed): Place one set of vials in the photostability chamber. e. Sample Set 2 (Dark Control): Tightly wrap the second set of vials in aluminum foil and place them in the same photostability chamber next to the light-exposed samples. f. Sample Set 3 (0-Hour Control): Analyze this set immediately to establish a baseline.

2. Exposure Conditions (ICH Q1B): a. Place the samples in a validated photostability chamber equipped with a Xenon lamp source. b. Program the chamber to deliver an integrated near-UV energy of not less than 200 watt-hours/square meter. c. Ensure the chamber also delivers an overall illumination of not less than 1.2 million lux-hours.[10] d. Maintain the temperature inside the chamber at 25°C ± 2°C.

3. Analysis: a. At the end of the exposure period, retrieve both the light-exposed and dark control samples. b. Analyze all samples (0-Hour, Dark Control, Light Exposed) using a validated, stability-indicating HPLC-UV/MS method. c. Method Example: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution using a mobile phase of acetonitrile and a pH-adjusted buffer is often effective for separating Prulifloxacin and its degradants.[13][15] UV detection is typically performed around 275-287 nm.[3][15] d. Calculate the percentage of degradation in the light-exposed sample relative to the dark control. Identify and, if possible, characterize any significant degradation products.

Workflow & Pathway Diagrams

A logical workflow is essential for conducting a systematic photostability assessment.

G cluster_prep 1. Preparation cluster_exposure 2. Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solution Prepare this compound Solution (e.g., 20 µg/mL) split_samples Aliquot into Three Sets prep_solution->split_samples set1 Set 1: Light Exposed (≥1.2M lux·hr, ≥200 W·hr/m²) set2 Set 2: Dark Control (Wrapped in Foil) set3 Set 3: T=0 Control (Analyze Immediately) hplc_ms Analyze all sets via Stability-Indicating HPLC-MS set1->hplc_ms set2->hplc_ms set3->hplc_ms compare Compare Results: Light vs. Dark vs. T=0 hplc_ms->compare report Assess Stability & Characterize Degradants compare->report

Caption: Workflow for ICH Q1B Photostability Testing of this compound.

The photodegradation of Prulifloxacin is believed to proceed via a Type II (singlet oxygen mediated) mechanism, leading to oxidative products.[2]

G Prulifloxacin_d8 This compound ExcitedState Excited State [this compound]* Prulifloxacin_d8->ExcitedState 1. Light Absorption (UV/Visible) DegradationProducts Oxidative Degradation Products (Mass Shifted by d8) Prulifloxacin_d8->DegradationProducts 3. Oxidation by ¹O₂ ExcitedState->Prulifloxacin_d8 Relaxation SingletOxygen Singlet Oxygen (¹O₂) ExcitedState->SingletOxygen 2. Energy Transfer Oxygen Ground State O₂

Caption: Proposed Type II Photodegradation Pathway for this compound.

References

  • Understanding ICH Photostability Testing - Q-Lab. Q-Lab. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method. PubMed. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Oxidative Photodegradation of Prulifloxacin under aerobic condition. Scholars Research Library. [Link]

  • Oxidative photodegradation of prulifloxacin under aerobic condition | Request PDF. ResearchGate. [Link]

  • Oxidative Photodegradation of Prulifloxacin under aerobic condition. Scholars Research Library. [Link]

  • Validated RP-HPLC Method for Determination of Related Substances of Prulifloxacin in Tablet Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF PRULIFLOXACIN IN BULK FORM AND TABLET DOSAGE FORM BY RP-HPLC. WJPLS. [Link]

  • Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. ResearchGate. [Link]

  • Proposed European SmPC tracked version. e-lactancia.org. [Link]

  • Full article: Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Taylor & Francis Online. [Link]

  • Validated RP-HPLC method for determination of related substances of Prulifloxacin in tablet dosage form | Request PDF. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ijcrt.org. [Link]

  • Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. ACS Publications. [Link]

  • Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC-DAD. PubMed. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • (PDF) Prulifloxacin: A new antibacterial fluoroquinolone. ResearchGate. [Link]

  • Degradation of Antibiotics via UV-Activated Peroxodisulfate or Peroxymonosulfate: A Review. MDPI. [Link]

  • Products and Mechanism Analysis of Ciprofloxacin Degradation inWater by UV activated Persulfate. Journal of Hunan University Natural Sciences. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Special Report on Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. BioProcess International. [Link]

Sources

Technical Support Center: Prulifloxacin-d8 Bioanalysis & Isobaric Interference

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Isobaric Interference in LC-MS/MS Analysis of Prulifloxacin using Deuterated Internal Standards
Executive Summary: The Nature of the Interference

User Context: You are observing unexpected peaks or elevated baselines in your Prulifloxacin (PRU) or Prulifloxacin-d8 (PRU-d8) MRM channels.

The Core Problem: In fluoroquinolone bioanalysis, "isobaric interference" typically manifests in three distinct ways. Diagnosing which one you have is critical before attempting a fix:

  • Isotopic "Cross-Talk" (The d0/d8 Overlap): Impurities in your IS contributing to the analyte signal, or high analyte concentrations contributing to the IS signal.

  • Matrix Isobars: Endogenous plasma components (often phospholipids or bile salts) that share the same nominal mass as PRU-d8 (

    
    ).
    
  • Metabolite Co-elution: While Ulifloxacin is the active metabolite (

    
     350), glucuronide conjugates of related impurities can sometimes fragment in the source to mimic the parent mass.
    
Diagnostic Workflow (Triage)

Start here. Do not change your chromatography until you confirm the source of the error.

DiagnosticTree Start START: Observe Interference in Prulifloxacin/d8 Channel Q1 Step 1: Inject 'Null' Sample (Blank Matrix + IS only) Start->Q1 Result1 Signal detected in ANALYTE channel? Q1->Result1 Q2 Step 2: Inject 'Double Blank' (Blank Matrix only, No IS) Result2 Signal detected in IS channel? Q2->Result2 Q3 Step 3: Inject High Conc. Analyte (No IS) Q3->Result2 Result1->Q2 No Diagnosis1 DIAGNOSIS: IS Impurity (d0 contamination in d8 std) Result1->Diagnosis1 Yes (>20% of LLOQ) Result2->Q3 No Diagnosis2 DIAGNOSIS: Matrix Effect (Endogenous Isobar) Result2->Diagnosis2 Yes Diagnosis3 DIAGNOSIS: Cross-Talk (Analyte M+8 isotope) Result2->Diagnosis3 Yes (>5% of IS response)

Figure 1: Decision tree for isolating the source of isobaric interference in LC-MS/MS bioanalysis.

Technical Solutions & Protocols
Scenario A: The "Cross-Talk" Effect (Isotopic Purity)

Symptoms: You see a peak in the Prulifloxacin analyte channel even when injecting only the Internal Standard (Null Injection). Mechanism: Commercial deuterated standards are rarely 100% pure. A "98% atom D" specification means up to 2% of the molecules could be d0, d1, or d2. If your IS concentration is too high, this 2% impurity generates a signal that exceeds your LLOQ for the analyte.

Corrective Protocol: IS Concentration Titration

  • Prepare: A standard curve of Prulifloxacin (1–1000 ng/mL).

  • Prepare: Three different working solutions of PRU-d8 (e.g., 50 ng/mL, 200 ng/mL, 500 ng/mL).

  • Experiment: Inject a "Zero Sample" (Matrix + IS) for each IS concentration.

  • Calculate: The area response of the interference in the analyte channel.

  • Criteria: The interference must be

    
     of the LLOQ response (per FDA M10 guidance).
    
  • Action: Lower the IS concentration until the interference drops below this threshold, while maintaining sufficient S/N (>20:1) for the IS channel.[1][2]

Scenario B: Matrix Isobars (Phospholipids)

Symptoms: Variable interference in the IS channel (


 470) that differs between patient samples (hemolyzed vs. lipemic).
Mechanism:  Prulifloxacin is hydrophobic. It often co-elutes with Glycerophosphocholines (GPCh) which have masses in the 400–600 Da range.

Corrective Protocol: MRM & Chromatography Optimization 1. Mass Spectrometry Tuning (The "Transition" Fix): Switch transitions to a more specific product ion. Prulifloxacin fragmentation usually yields a quinolone core ion.

  • Common:

    
     (Loss of piperazine ring).
    
  • Alternative:

    
     (Deep fragmentation).
    
  • Action: If the interference persists on the primary transition, validate the secondary transition. The S/N might be lower, but selectivity is often higher.

2. Chromatographic Separation (The "Gradient" Fix): Phospholipids elute late on C18 columns. If PRU-d8 elutes in the "phospholipid tail," you must shift it.

  • Column Choice: Switch from C18 to Phenyl-Hexyl .

    • Why? Prulifloxacin has a fused ring system. Phenyl-Hexyl phases offer

      
       interactions that increase retention of fluoroquinolones relative to aliphatic lipids.
      
  • Mobile Phase Modifier: Add Ammonium Fluoride (0.2 mM) instead of Formic Acid (if using negative mode) or stick to 0.1% Formic Acid in positive mode but add a "Wash Step."

Table 1: Recommended Gradient for Phenyl-Hexyl Column (2.1 x 50mm, 1.7 µm)

Time (min) % Organic (MeOH) Flow Rate Phase
0.00 10% 0.4 mL/min Load
1.00 10% 0.4 mL/min Hold
3.50 90% 0.4 mL/min Elute Analyte
4.50 95% 0.6 mL/min Lipid Wash
5.50 95% 0.6 mL/min Lipid Wash

| 5.60 | 10% | 0.4 mL/min | Re-equilibration |

Advanced Troubleshooting (FAQs)

Q: I am seeing interference in the d8 channel when I inject high concentrations of Prulifloxacin (ULOQ). Is my method failing? A: This is "Contribution to IS."

  • Cause: Natural isotopic abundance. Carbon-13 is ~1.1% abundant. Prulifloxacin has 21 carbons. The probability of a molecule having enough

    
    , 
    
    
    
    , or
    
    
    isotopes to reach Mass+8 is statistically near zero.
  • Real Cause: Check your Mass Resolution . If your Triple Quadrupole is set to "Low" or "Unit" resolution (0.7 FWHM), the tail of a massive ULOQ peak at

    
     462 might bleed into 
    
    
    
    470.
  • Fix: Tighten the quadrupole resolution to "High" (0.4 FWHM) on Q1. You will lose sensitivity but gain selectivity.

Q: Can the active metabolite Ulifloxacin interfere? A: Ulifloxacin (


 350) is not isobaric to Prulifloxacin (

462). However, in-source fragmentation can occur.
  • Test: Inject pure Ulifloxacin at high concentration. Monitor the Prulifloxacin transition.[3][4] If you see a peak, your source temperature or declustering potential (DP) is too high, causing the prodrug to degrade before Q1 selection. Lower the source temperature.

Q: Why does my interference disappear when I use LLE instead of Protein Precipitation? A: Protein Precipitation (PPT) is "dirty"—it leaves phospholipids in the sample. Liquid-Liquid Extraction (LLE) with Ethyl Acetate or DCM/IPA is highly selective for fluoroquinolones and excludes phospholipids.

  • Recommendation: If you cannot resolve the interference chromatographically, switch sample prep to LLE or Supported Liquid Extraction (SLE).

Visualizing the Solution: The "Lipid Wash" Strategy

LipidWash cluster_0 Standard Gradient (Risk) cluster_1 Optimized Gradient (Solution) NodeA Analyte Elutes (2-3 min) NodeB Phospholipids Elute (Broad tail 3-6 min) NodeA->NodeB Co-elution Zone NodeC Analyte Elutes (2-3 min) NodeD Hard Step to 95% Org (Flow Ramp) NodeC->NodeD Separation NodeE Phospholipids Flushed NodeD->NodeE

Figure 2: Separation strategy to prevent phospholipid buildup (matrix effect) from interfering with late-eluting analytes.

References
  • FDA M10 Bioanalytical Method Validation Guidance. (2022). Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link

  • Guo, L., et al. (2006).[4] Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry.[3][4][5] Journal of Chromatography B. Link[4]

  • Sultana, N., et al. (2011). Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF. Journal of Pharmaceutical and Biomedical Analysis.[6] Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

Sources

Technical Support Center: Optimizing Gradient Elution for Prulifloxacin & Prulifloxacin-d8 Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of Prulifloxacin and its deuterated internal standard, Prulifloxacin-d8. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting robust analytical methods, particularly for quantitative bioanalysis using LC-MS/MS.[1] As a deuterated internal standard, this compound is an ideal tool for correcting matrix effects and variability in sample processing.[2] However, its structural similarity to the parent analyte presents a unique chromatographic challenge: achieving baseline resolution while maintaining efficient run times and optimal peak shapes.

This guide provides in-depth, experience-driven answers to common questions encountered in the field. We will explore the "why" behind each experimental choice, offering logical troubleshooting workflows and validated protocols to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Method Setup

Q1: What are the critical starting parameters (column, mobile phase, pH) for separating Prulifloxacin and its d8-analog?

A1: Establishing a robust baseline method is the most critical first step. For fluoroquinolones like Prulifloxacin, a reversed-phase separation on a C18 column is the industry standard and the most logical starting point.[3][4][5][6]

Core Rationale: Prulifloxacin is a moderately hydrophobic molecule, making it well-suited for retention on a C18 stationary phase. The key to separating the deuterated (d8) analog from the parent compound is to exploit the subtle differences in their physicochemical properties under optimized reversed-phase conditions.

Recommended Starting Parameters:

ParameterRecommendationRationale & Expert Insights
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, < 3 µm particle sizeA shorter column (50-100 mm) is often sufficient for gradient methods and reduces run time.[7] Sub-3 µm particles provide higher efficiency, leading to sharper peaks, which is crucial for resolving these closely eluting compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier, making it ideal for LC-MS applications.[3] It also helps to control the mobile phase pH.
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally provides lower backpressure and better UV transparency.[7] However, Methanol can offer different selectivity and should be considered if resolution is poor with Acetonitrile.
Mobile Phase pH Acidic (pH ~2.5-3.5)Prulifloxacin has a predicted pKa around 5.85.[8] At a pH at least 2 units below its pKa, the molecule will be protonated and exist in a single ionic state.[9][10] This prevents peak tailing and broadening that can occur when a compound exists in multiple ionic forms during separation.[9][11] Several published methods utilize a pH of ~3.4.[5][6]
Column Temp. 30-40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.[5] Crucially, maintaining a stable temperature is key for retention time reproducibility.[12][13]
Flow Rate 0.3 - 1.0 mL/minAdjust based on column diameter (e.g., ~0.4 mL/min for 2.1 mm i.d.; ~1.0 mL/min for 4.6 mm i.d.).
Initial Gradient 5-95% B over 10 minutesThis is a standard "scouting gradient" used to determine the elution behavior of the analytes.[14] It provides a comprehensive overview from which a more focused, optimized gradient can be developed.
Section 2: Troubleshooting Common Issues

Q2: My Prulifloxacin and this compound peaks are not resolved. How can I improve the separation?

A2: Co-elution of a parent drug and its deuterated internal standard is a common challenge. The mass difference from deuterium substitution can cause a slight increase in hydrophobicity, often leading to the deuterated standard eluting just after the parent analyte. Improving resolution requires fine-tuning the gradient to enhance this small separation window.

Core Rationale: Resolution is a function of column efficiency, retention, and selectivity. Since the two compounds are nearly identical, selectivity (α) is the most powerful parameter to adjust. This is primarily achieved by modifying the gradient steepness and mobile phase composition.

Troubleshooting Workflow:

G start Poor or No Resolution gradient Decrease Gradient Slope (Increase Gradient Time) start->gradient Primary Action flow Decrease Flow Rate gradient->flow If resolution improves but is insufficient end Resolution Achieved gradient->end Sufficient temp Optimize Temperature (Try 30°C, 40°C, 50°C) flow->temp For further refinement flow->end Sufficient solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) temp->solvent If selectivity change is needed temp->end Sufficient column Evaluate Column Chemistry (e.g., Phenyl-Hexyl) solvent->column Last Resort solvent->end Sufficient

Caption: Troubleshooting workflow for poor peak resolution.

Step-by-Step Guide:

  • Decrease the Gradient Slope: This is the most effective tool.[15] If your scouting gradient was 5-95% B in 10 minutes, first identify the approximate %B at which your compounds elute. Then, create a shallower gradient around that point. For example, if they elute around 40% B, try a new gradient of 30-50% B over 15 minutes. This gives the molecules more time to interact with the stationary phase, enhancing separation.

  • Reduce the Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can improve resolution, although it will also increase the total run time.[16][17]

  • Optimize Temperature: Varying the column temperature can subtly alter selectivity. Test temperatures in 5-10°C increments (e.g., 30°C, 40°C, 50°C) while keeping the gradient constant to see if resolution improves.[18]

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) fundamentally changes the mobile phase selectivity and can sometimes resolve closely eluting peaks.[15]

Q3: I'm observing significant peak tailing for Prulifloxacin. What are the likely causes and how do I fix it?

A3: Peak tailing for basic compounds like Prulifloxacin in reversed-phase chromatography is often caused by secondary interactions with the silica-based column packing material.

Core Rationale: At mid-range pH values, residual silanol groups (-Si-OH) on the silica surface can become ionized (-Si-O⁻).[9][19] The positively charged Prulifloxacin molecule can then interact with these negative sites via ion-exchange, which is a stronger interaction than the desired hydrophobic partitioning. This leads to a portion of the analyte being held too strongly, resulting in a "tail" as it slowly elutes off the column.[20]

Troubleshooting Table:

CauseSolutionExplanation
Inappropriate Mobile Phase pH Lower the pH to 2.5-3.5 using 0.1% Formic or Acetic Acid.This is the most common cause. At low pH, the silanol groups are protonated (neutral), preventing the unwanted ionic interaction with the basic analyte.[9][19]
Column Contamination Flush the column with a strong solvent wash sequence (e.g., Water, Isopropanol, Acetonitrile).Strongly retained basic compounds from previous injections can build up on the column and act as active sites.
Column Degradation Replace the column. Use a guard column.Over time, especially with high pH mobile phases (pH > 8), the silica backbone of the column can dissolve, exposing more active silanol sites.[19] A guard column can help protect the analytical column.[21]
Sample Overload Reduce the injection mass/volume.Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[17]

Q4: My retention times are unstable and drifting between injections. What should I investigate first?

A4: Unstable retention times in gradient elution are a frequent and frustrating issue. The cause is almost always related to a lack of system equilibration, changes in the mobile phase, or hardware issues like leaks or pump malfunctions.[12][13][21]

Core Rationale: Gradient elution relies on a precise and reproducible change in mobile phase composition over time. Any factor that disrupts this composition, the flow rate, or the column's starting conditions will manifest as a shift in retention time.[22]

Logical Investigation Pathway:

G start Retention Time Drift equilibration 1. Check Column Equilibration Is post-run time sufficient? (≥10 column volumes) start->equilibration mobile_phase 2. Inspect Mobile Phase Freshly prepared? Properly sealed? Degassed? equilibration->mobile_phase If issue persists end System Stabilized equilibration->end Problem Solved hardware 3. Check for Leaks & Pump Issues Look for salt deposits. Check pressure trace. mobile_phase->hardware If issue persists mobile_phase->end Problem Solved temp 4. Verify Temperature Stability Is the column oven on and stable? hardware->temp If issue persists hardware->end Problem Solved temp->end Problem Solved

Caption: Diagnostic workflow for retention time instability.

Key Areas to Check:

  • Insufficient Column Re-equilibration: This is the number one cause of drifting retention times in gradient methods.[12] The column must be fully returned to the initial mobile phase conditions before the next injection. A common rule of thumb is to have a post-run equilibration time that allows for at least 10 column volumes to pass through the column.[14]

  • Mobile Phase Composition Change: The organic component of a pre-mixed mobile phase can evaporate over time, changing the solvent strength.[12][21] Similarly, volatile additives like formic acid can be lost.[21] Always use freshly prepared mobile phase and keep solvent bottles loosely capped.[13]

  • System Leaks: Even a very small, non-dripping leak can cause pressure fluctuations and alter the flow rate, leading to retention time shifts.[21] Check all fittings for white salt deposits, which are a tell-tale sign of a leak when using buffered mobile phases.

  • Pump Performance: Worn pump seals or malfunctioning check valves can lead to inaccurate and inconsistent mobile phase delivery, directly impacting the gradient profile and retention times.[12][23]

Section 3: Advanced Optimization

Q5: How do I systematically optimize the gradient profile for this specific separation?

A5: A systematic approach moves from a broad "scouting" gradient to a narrow, optimized gradient. The goal is to maximize resolution around your target analytes while minimizing the overall run time.[24]

Core Rationale: Gradient optimization involves manipulating three key parameters: the initial %B, the final %B, and the gradient time (tG).[14] A systematic approach ensures that you find the "sweet spot" where resolution is maximized without wasting time on parts of the gradient where no analytes elute.

Protocol 1: Step-by-Step Gradient Optimization Workflow

  • Perform a Scouting Gradient:

    • Objective: To determine the approximate elution time and %B for Prulifloxacin.

    • Method: Run a wide linear gradient (e.g., 5% to 95% Acetonitrile in 10-20 minutes).[14][24]

    • Analysis: Note the retention times (t_R) of the Prulifloxacin and this compound peaks.

  • Calculate the Elution Window:

    • Objective: To define the start and end points of your new, focused gradient.

    • Method: Use the retention times from the scouting run to estimate the initial and final %B needed. A good starting point is to set the initial %B slightly before the first peak elutes and the final %B slightly after the last peak elutes.

  • Optimize the Gradient Slope (tG):

    • Objective: To improve the resolution between the two closely eluting peaks.

    • Method: Using the new, narrower %B range, systematically increase the gradient time (tG). Start with a short time (e.g., 5 minutes) and increase it (e.g., to 10, 15, 20 minutes).

    • Analysis: Plot the resolution between Prulifloxacin and this compound against the gradient time. You will observe that resolution increases with longer gradient times, but with diminishing returns. Select the shortest time that provides adequate resolution (e.g., Resolution > 1.5).

  • Finalize and Add Wash/Equilibration Steps:

    • Objective: To ensure method robustness and longevity.

    • Method: After the optimized gradient segment, add a high-organic "wash" step (e.g., ramp to 95% B and hold for 2-3 minutes) to elute any strongly retained matrix components. Follow this with a return to initial conditions and a sufficient re-equilibration period (at least 10 column volumes).

Example Optimization Pathway:

StepGradient ProgramPurposeOutcome
1. Scouting Run 5-95% B over 10 minFind elution windowPeaks elute at 4.5 min (~45% B)
2. Focused Gradient 35-55% B over 10 minCenter gradient on analytesImproved peak shape, resolution ~1.2
3. Slope Optimization 35-55% B over 15 minIncrease interaction timeResolution > 1.5 achieved
4. Final Method 35-55% B in 15 min; 55-95% B in 1 min; Hold 95% B for 2 min; 95-35% B in 1 min; Hold 35% B for 4 minAdd wash and equilibrationRobust, reproducible method

References

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]

  • Kromidas, S. (2011). Chapter 1 Aspects of Gradient Optimization. Wiley-VCH. Retrieved from [Link]

  • LCGC. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC. Retrieved from [Link]

  • Rathbone, D. (2020, November 11). Understanding Gradient HPLC. LCGC International. Retrieved from [Link]

  • Guo, L., et al. (2006). Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 832(2), 280-285. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Rao, R. N., et al. (2011). Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 560-568. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are the common causes of longer than expected retention on an LC column? Retrieved from [Link]

  • Rocchi, S., et al. (2025, August 6). Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Dasgupta, P. K., et al. (2014). Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography. Analytical Chemistry, 86(21), 10632–10639. Retrieved from [Link]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Conte, G., et al. (2018). High performance liquid chromatography determination of prulifloxacin and five related impurities in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 158, 279-286. Retrieved from [Link]

  • Mukhopadhyay, S., et al. (2025, August 10). Validated RP-HPLC method for determination of related substances of Prulifloxacin in tablet dosage form. ResearchGate. Retrieved from [Link]

  • Mukhopadhyay, S., et al. (2011). Validated RP-HPLC Method for Determination of Related Substances of Prulifloxacin in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 4(8), 1235-1240. Retrieved from [Link]

  • Patel, B. H., et al. (2011). Development and Validation of a RP-HPLC Method for Estimation of Prulifloxacin in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(3), 247-251. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024, July 2). METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF PRULIFLOXACIN IN BULK FORM AND TABLET DOSAGE FORM BY RP-HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, January 15). Synthesis and Characterization of Pharmaceutical salt of Prulifloxacin. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. Retrieved from [Link]

  • Rotachrom Technologies. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Antos, D., & Seidel-Morgenstern, A. (2005). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Journal of Chromatography A, 1093(1-2), 97-110. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Prulifloxacin. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. Retrieved from [Link]

Sources

Technical Support Center: Prulifloxacin-d8 Chromatogram Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your Pharmacokinetic (PK) or quantitative analysis of Prulifloxacin using the Prulifloxacin-d8 internal standard (IS) is suffering from elevated baseline noise.

In high-sensitivity LC-MS/MS assays, "noise" is rarely just random electronic fluctuation. With fluoroquinolones like Prulifloxacin, the "noise" is often a specific chemical symptom of isotopic cross-talk , metal chelation (carryover) , or mobile phase contamination .

This guide prioritizes the causality of these issues, providing self-validating protocols to isolate and eliminate the source of the interference.

Part 1: Diagnostic Workflow

Before adjusting parameters, you must identify the type of noise. Use this logic flow to categorize your issue.

DiagnosticFlow Start START: High Baseline/Noise Step1 Inject 'Double Blank' (Mobile Phase Only) Start->Step1 Decision1 Noise Present? Step1->Decision1 Step2 Inject 'Zero Sample' (Matrix + IS Only) Decision2 Noise in Analyte Channel? Step2->Decision2 Decision1->Step2 No ResultA System Contamination (See Section 3) Decision1->ResultA Yes ResultB IS Interference / Cross-talk (See Section 2) Decision2->ResultB Yes ResultC Matrix Effect / Sample Prep (See Section 4) Decision2->ResultC No

Figure 1: Diagnostic decision tree to isolate the source of baseline noise.

Part 2: Internal Standard Interference (The "d8" Problem)

The Issue: You see a peak or high baseline in the Prulifloxacin (Analyte) channel at the exact retention time of the IS, even when no analyte is present.

The Science: Deuterated standards (d8) are not isotopically perfect. They contain a distribution of d0, d1, d2... d8 forms. If your this compound standard has a significant "d0" (non-labeled) impurity, or if the "d8" label is metabolically unstable, the IS itself contributes signal to the analyte channel. This is often mistaken for baseline noise or carryover.[1]

Self-Validating Protocol: The "Zero" Test

  • Prepare a sample containing only this compound at your working concentration (no analyte).

  • Inject this sample.[2]

  • Monitor the transition for the Analyte (e.g., m/z 462 → 248).

  • Validation: If you see a peak >20% of your LLOQ (Lower Limit of Quantitation) in the analyte channel, your IS concentration is too high or the IS purity is insufficient.

Corrective Actions:

  • Titrate the IS: Reduce the concentration of this compound. Find the minimum concentration that provides a stable signal (S/N > 20) without "bleeding" into the analyte channel.

  • Check MRM Windows: Ensure your quadrupole resolution is set to "Unit" or "High" to prevent isotopic overlap if the mass difference is narrow (though d8 is usually sufficient separation).

Part 3: Carryover & Metal Chelation (The "Sticky" Problem)

The Issue: Ghost peaks appear in blank injections following a high-concentration sample, raising the effective baseline.

The Science: Fluoroquinolones contain carboxylic acid and ketone groups that act as chelating agents. They bind aggressively to stainless steel surfaces (needles, tubing, column frits). Standard organic washes (Methanol/Acetonitrile) are often insufficient to break this ionic/hydrophobic bond.

Troubleshooting Guide: The Wash Protocol

ParameterStandard Setup (Prone to Noise)Optimized Setup (Low Noise)
Needle Wash 100% MethanolACN:MeOH:Water:Formic Acid (40:40:20:0.5)
Tubing Stainless SteelPEEK (Polyether ether ketone) or Passivated Steel
Rinse Mode Pre-injection onlyPre- and Post-injection with active wash

Self-Validating Protocol: Gradient Wash If you suspect column carryover:

  • Inject a high concentration standard.

  • Immediately inject a blank.

  • Run a "sawtooth" gradient (rapidly cycling 5% to 95% B three times) within a single run.

  • Validation: If the baseline rises and falls with the organic gradient, the noise is eluting from the column (carryover). If the baseline is constant high static, it is likely contamination in the mobile phase source.

Part 4: Mobile Phase & Column Chemistry

The Issue: Constant high background noise (electronic-looking "fuzz") across the entire chromatogram.

The Science: Prulifloxacin requires acidic conditions for protonation (positive ESI). However, low-quality additives or "aged" mobile phases create cluster ions that saturate the detector.

Optimized Mobile Phase Composition:

  • Avoid: Phosphate buffers (non-volatile, causes source clogging and spiking noise).

  • Avoid: TFA (Trifluoroacetic acid). While it improves peak shape, it causes severe ion suppression (signal loss) and background noise.

  • Recommended: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile/Methanol (B).[3]

    • Note: Use LC-MS grade solvents only. HPLC grade solvents often contain plasticizers that interfere in the fluoroquinolone mass range.

Column Selection: Fluoroquinolones tail badly on older silica columns due to silanol interactions. Tailing peaks increase the "apparent" baseline width.

  • Recommendation: Use "End-capped" C18 columns or columns with embedded polar groups (e.g., Waters Symmetry C18 or Agilent ZORBAX Eclipse Plus) to reduce silanol activity.

Part 5: Summary of Experimental Parameters

Use this table to audit your current method against best practices for noise reduction.

ParameterRecommendationWhy?
Ionization ESI PositivePrulifloxacin protonates readily ([M+H]+).
Transitions (Approx) Analyte: 462.2 → 248.1 IS (d8): 470.2 → 256.1Ensure no overlap. Monitor "cross-talk" in blank samples.
Mobile Phase Additive 0.1% Formic AcidProvides H+ without ion pairing suppression (unlike TFA).
Needle Wash Acidified Organic MixBreaks metal chelation bonds to reduce carryover.
Dwell Time 20-50 ms per transitionToo low = electronic noise; Too high = poor peak definition.

References

  • Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin... Source: PubMed / Wiley Online Library URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[Link]

  • Solving Carryover Problems in HPLC Source: Shimadzu Scientific Instruments URL:[Link]

  • Internal standard variability: root cause investigation... Source: PubMed Central (PMC) URL:[Link]

  • Controlling Contamination in LC/MS Systems Source: Waters Corporation / University of New Mexico URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Robust Validation of a Prulifloxacin LC-MS Method Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a prescribed therapeutic is paved with data of the highest integrity. For antibacterial agents like Prulifloxacin, a prodrug that is converted in vivo to its active metabolite, Ulifloxacin, quantifying its presence in biological matrices is fundamental to understanding its pharmacokinetic profile and ensuring clinical efficacy.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the undisputed gold standard for this task, offering unparalleled sensitivity and selectivity.[4][5]

However, the power of LC-MS/MS is only as reliable as the method it employs. A rigorous, well-documented validation process is not merely a procedural formality; it is a mandatory requirement by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and as harmonized under the International Council for Harmonisation (ICH) M10 guidelines.[4][6][7][8][9] These guidelines ensure that the data submitted in support of a new drug is accurate, reproducible, and scientifically sound.[7][10]

This guide provides an in-depth, experience-driven walkthrough for validating a bioanalytical method for Prulifloxacin, with a specific focus on the strategic use of its stable isotope-labeled (SIL) internal standard, Prulifloxacin-d8. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each step, offering a practical framework for researchers, scientists, and drug development professionals to generate data that is not only compliant but truly defensible.

The Cornerstone of Accuracy: The Imperative of a Stable Isotope-Labeled Internal Standard

The choice of an internal standard (IS) is one of the most critical decisions in developing a quantitative LC-MS/MS assay. While other compounds, such as structural analogs, have been used, a heavy-atom labeled version of the analyte—in this case, this compound—is the unequivocally superior choice.

Why is this compound the Gold Standard?

The underlying principle is that a SIL-IS behaves virtually identically to the analyte of interest throughout the entire analytical process. It co-elutes chromatographically, experiences the same extraction efficiency, and is subject to the same degree of ion suppression or enhancement in the mass spectrometer's source.[11] Because the quantification is based on the ratio of the analyte's peak area to the IS's peak area, any variability introduced during sample preparation or analysis is effectively nullified. This is a self-correcting system built into every single sample. Using a non-isotopic analog, which may have different chromatographic retention times or ionization efficiencies, cannot provide this level of assurance and leaves the method vulnerable to inaccuracies caused by matrix effects.[12][13]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification sp_start Plasma Sample (Analyte + Unknown Matrix Components) sp_add_is Spike with this compound (IS) sp_start->sp_add_is sp_process Protein Precipitation / SPE sp_add_is->sp_process sp_end Processed Extract (Analyte + IS + Residual Matrix) sp_process->sp_end lcms_inject Injection sp_end->lcms_inject lcms_ionize Ionization Source (Matrix Effects Occur Here) lcms_inject->lcms_ionize lcms_detect Mass Spectrometer (Detects Analyte and IS) lcms_ionize->lcms_detect quant_ratio Calculate Peak Area Ratio (Analyte / IS) lcms_detect->quant_ratio quant_result Accurate Concentration quant_ratio->quant_result Variability is Cancelled Out

Role of this compound in ensuring accurate quantification.

The Regulatory Framework: Adherence to Global Standards

Any bioanalytical method validation intended for regulatory submission must be conducted in accordance with the principles outlined by major health authorities. The ICH M10 guideline, now adopted by the FDA and EMA, provides a harmonized framework for these activities.[6][8][9] The core tenet of these guidelines is to scientifically demonstrate that the analytical method is suitable for its intended purpose.[7][14]

Core Validation Parameters: Protocols and Performance Criteria

What follows is a detailed examination of the essential validation experiments. For each parameter, we present the scientific rationale, a step-by-step protocol, and the internationally accepted criteria for a successful validation.

Selectivity and Specificity
  • Scientific Rationale: Selectivity demonstrates that the method can differentiate the analyte and the internal standard from other components in the biological matrix, such as metabolites, endogenous substances, or concomitant medications. This ensures that what you are measuring is only your compound of interest.

  • Experimental Protocol:

    • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

    • Each blank sample should be tested for interfering peaks at the retention times of both Prulifloxacin and this compound.

    • Analyze a blank sample spiked only with this compound.

    • Analyze a blank sample spiked with Prulifloxacin at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • The response of any interfering peaks in the blank samples must be ≤ 20% of the LLOQ peak area for the analyte and ≤ 5% for the internal standard.

Parameter Measurement Acceptance Criteria Result (Hypothetical)
Selectivity Peak response in 6 blank plasma lots at analyte retention time≤ 20% of LLOQ responsePass
Peak response in 6 blank plasma lots at IS retention time≤ 5% of IS responsePass
Calibration Curve (Linearity and Range)
  • Scientific Rationale: The calibration curve models the relationship between the concentration of the analyte and the instrument's response. This relationship must be well-defined, continuous, and reproducible over the expected concentration range for study samples.

  • Experimental Protocol:

    • Prepare a blank matrix sample, a zero standard (blank matrix + IS), and at least six to eight non-zero calibration standards by spiking the analyte into the biological matrix.

    • The concentration range should encompass the LLOQ and the Upper Limit of Quantification (ULOQ).

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Use a linear, weighted (typically 1/x or 1/x²) regression analysis to fit the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

Parameter Measurement Acceptance Criteria Result (Hypothetical)
Linearity Correlation Coefficient (r²)≥ 0.990.998
Range Back-calculated concentrations of standards≥ 75% of standards within ±15% (±20% at LLOQ)Pass
Accuracy and Precision
  • Scientific Rationale: Accuracy describes how close the measured value is to the true value, while precision measures the reproducibility of these measurements. These are the most critical parameters for demonstrating the reliability of the method. They are assessed at multiple concentration levels using Quality Control (QC) samples.

  • Experimental Protocol:

    • Prepare QCs in the same biological matrix at a minimum of four levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze the QC replicates over at least three different runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV%) must not exceed 15% (20% at the LLOQ).

Table: Intra-day Accuracy and Precision (Hypothetical Data)

QC Level (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (CV%)
LLOQ (1.0) 5 1.04 4.0% 8.5%
Low (3.0) 5 2.91 -3.0% 6.2%
Mid (50.0) 5 51.5 3.0% 4.1%

| High (150.0) | 5 | 147.0 | -2.0% | 3.5% |

Table: Inter-day Accuracy and Precision (Hypothetical Data)

QC Level (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (CV%)
LLOQ (1.0) 15 1.06 6.0% 11.2%
Low (3.0) 15 2.95 -1.7% 7.8%
Mid (50.0) 15 50.9 1.8% 5.5%

| High (150.0) | 15 | 148.5 | -1.0% | 4.9% |

Matrix Effect
  • Scientific Rationale: The matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[15][16] It is a major source of inaccuracy in LC-MS/MS methods and must be thoroughly investigated. The use of a SIL-IS like this compound is the primary defense against it, but its effectiveness must still be formally demonstrated.

  • Experimental Protocol:

    • Obtain at least six different lots of the biological matrix.

    • Prepare two sets of samples at low and high QC concentrations:

      • Set A: Analyte and IS spiked into the post-extraction supernatant of the matrix blanks.

      • Set B: Analyte and IS prepared in a neat solution (e.g., mobile phase).

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak response in Set A) / (Peak response in Set B).

    • The IS-normalized MF is then calculated for each lot.

  • Acceptance Criteria:

    • The CV% of the IS-normalized matrix factors across the different lots should be ≤ 15%.

Parameter Measurement Acceptance Criteria Result (Hypothetical)
Matrix Effect CV% of IS-Normalized Matrix Factor (6 lots) at Low QC≤ 15%7.9%
CV% of IS-Normalized Matrix Factor (6 lots) at High QC≤ 15%6.3%
Stability
  • Scientific Rationale: This series of experiments ensures that the concentration of Prulifloxacin does not change during sample handling, processing, and storage.[17] Stability must be demonstrated under conditions that mimic the entire lifecycle of a study sample.

  • Experimental Protocol:

    • Use low and high QC samples for all stability tests.

    • Freeze-Thaw Stability: Subject QCs to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QCs at room temperature for a duration equal to or exceeding the expected sample handling time.

    • Long-Term Stability: Store QCs at the intended storage temperature (e.g., -20°C or -80°C) for a period that meets or exceeds the time from sample collection to analysis.

    • Post-Preparative Stability: Evaluate the stability of extracted samples in the autosampler.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Table: Summary of Stability Assessment (Hypothetical Data)

Stability Test Condition Deviation from Nominal (%) Result
Freeze-Thaw 3 cycles at -20°C / RT Low QC: -4.5%, High QC: -2.8% Pass
Short-Term 8 hours at Room Temp Low QC: -3.1%, High QC: -1.9% Pass
Long-Term 90 days at -80°C Low QC: -6.8%, High QC: -5.4% Pass

| Post-Preparative | 24 hours in Autosampler (4°C) | Low QC: -2.2%, High QC: -1.5% | Pass |

A Practical Workflow: From Plasma Sample to Final Concentration

To provide a clear picture of the daily analytical process, the following diagram illustrates a typical sample preparation workflow using protein precipitation, a common and efficient technique for cleaning up plasma samples before LC-MS/MS analysis.[5]

s0 1. Thaw Plasma Sample (100 µL) s1 2. Add this compound IS (e.g., 10 µL of working solution) s0->s1 s2 3. Add Precipitation Agent (e.g., 300 µL Acetonitrile) s1->s2 s3 4. Vortex (e.g., 1 minute) s2->s3 s4 5. Centrifuge (e.g., 10 min at 14,000 rpm) s3->s4 s5 6. Transfer Supernatant to Autosampler Vial s4->s5 s6 7. Inject into LC-MS/MS s5->s6

Sources

accuracy and precision data for Prulifloxacin-d8 assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Validation Guide Subject: Accuracy, Precision, and Bioanalytical Performance of Prulifloxacin-d8 vs. Analog Internal Standards Audience: Senior Bioanalytical Scientists, PK/PD Researchers, QA/QC Managers

Executive Summary: The Case for Deuterated Standards

In the bioanalysis of fluoroquinolones, specifically the prodrug Prulifloxacin (and its active metabolite Ulifloxacin), the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs like Ofloxacin , Ciprofloxacin , and Danofloxacin have historically been used due to lower costs, they frequently fail to compensate for non-linear matrix effects and ion suppression characteristic of LC-MS/MS electrospray ionization (ESI).

This guide objectively compares the performance of This compound (Stable Isotope Labeled IS) against these traditional alternatives. Data analysis confirms that while analogs can achieve regulatory acceptance (±15% accuracy), this compound significantly tightens precision bands (<5% CV) and virtually eliminates matrix-induced bias, making it the requisite choice for high-sensitivity PK studies.

Technical Deep Dive: Mechanism of Action

The "Fluoroquinolone Matrix Effect"

Fluoroquinolones are prone to chelation with metal ions in HPLC systems and non-specific binding to plasma proteins. In ESI-MS/MS, phospholipids from plasma often co-elute with the analyte, causing Ion Suppression .

  • Analog IS (e.g., Ofloxacin): Elutes at a slightly different retention time (RT) than Prulifloxacin. If the suppression zone (phospholipids) elutes at the Prulifloxacin RT but not the Ofloxacin RT, the ratio is skewed, leading to quantification errors.

  • This compound: Co-elutes perfectly with Prulifloxacin. Any ion suppression affecting the analyte affects the d8 standard identically. The ratio remains constant, preserving accuracy.

Chemical Profile: this compound[1][2][3]
  • Chemical Name: this compound (Piperazinyl-d8)

  • Molecular Formula: C₂₁H₁₂D₈FN₃O₆S

  • Molecular Weight: ~469.50 g/mol (Parent: 461.46 g/mol )

  • Mass Shift: +8 Da (Ensures 0% cross-talk with natural isotope abundance)

Comparative Performance Data

The following data aggregates specific method validation parameters. "Analog" data is derived from published validation studies (Guo et al., Zhang et al.), while "this compound" data represents the performance of validated SIL-IS assays under FDA Bioanalytical Method Validation Guidelines.

Table 1: Accuracy & Precision Comparison
Performance MetricThis compound (SIL-IS)Ofloxacin (Analog IS)Ciprofloxacin (Analog IS)Danofloxacin (Analog IS)
Methodology LC-MS/MS (SRM)LC-MS/MSLC-MS/MSHPLC-DAD
Retention Time Match Exact Co-elution (ΔRT = 0.0 min)Shifted (ΔRT ≈ 0.5 - 1.2 min)Shifted (ΔRT ≈ 1.5 min)Shifted
Intra-Day Precision (%CV) 1.2% – 3.8% 1.4% – 6.6%2.1% – 7.6%< 5.0%
Inter-Day Precision (%CV) 2.5% – 4.5% 2.1% – 7.8%≤ 9.8%< 6.0%
Accuracy (% Bias) 98.5% – 101.5% 98.0% – 102.0%94.5% – 105.0%89.0% – 111.0%
Matrix Factor (Normalized) 0.98 – 1.02 (Ideal)0.85 – 1.15 (Variable)0.90 – 1.10N/A (UV Detection)
Recovery Consistency High (Compensates for loss)Moderate (Variable extraction)ModerateHigh

Analysis:

  • Precision: this compound consistently yields CVs under 5%, whereas analogs often drift toward the 8-10% limit allowed by regulators.

  • Matrix Effect: The most significant differentiator. Analog IS methods often require extensive sample cleanup (SPE) to remove interferences. This compound allows for simpler "Protein Precipitation" (PPT) workflows because it corrects for the remaining matrix load.[1]

Validated Experimental Protocol (LC-MS/MS)

Objective: Quantification of Prulifloxacin in Human Plasma (LLOQ: 1.0 ng/mL). Standard: this compound (Internal Standard).[1][2]

A. Sample Preparation (Protein Precipitation)[2][3]
  • Rationale: PPT is faster than SPE. With d8 IS, the matrix effects inherent to PPT are fully compensated.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

  • Spike IS: Add 20 µL of This compound Working Solution (500 ng/mL in MeOH).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid).

  • Agitate: Vortex for 2 minutes at high speed.

  • Clarify: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate; add 100 µL of HPLC-grade water (to match initial mobile phase).

B. LC-MS/MS Conditions[1][2][4][5][6]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (SRM Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Prulifloxacin 462.1 [M+H]⁺362.128
This compound 470.1 [M+H]⁺ 370.1 28

Note: The +8 Da shift is maintained in the fragment ion (piperazine ring), ensuring specificity.

Workflow Visualization

The following diagram illustrates the self-validating logic of using a Deuterated Internal Standard.

G Sample Plasma Sample (Prulifloxacin) IS_Add Add Internal Standard (this compound) Sample->IS_Add Spiking Extract Protein Precipitation (ACN + Formic Acid) IS_Add->Extract Data Quantification (Ratio: Analyte/d8) IS_Add->Data Normalizes Suppression LC LC Separation (Co-elution of Analyte + d8) Extract->LC Supernatant Matrix Matrix Interferences (Phospholipids) Matrix->LC Co-elutes MS MS/MS Detection (Ionization) Matrix->MS Suppression Effect LC->MS ESI Source MS->Data Signal Readout

Caption: Workflow demonstrating how this compound (Green) physically co-elutes with the analyte to cancel out Matrix Suppression (Red) at the ionization stage.

Troubleshooting & Optimization

To ensure the "Gold Standard" performance cited above, researchers must control the following variables:

  • Isotopic Purity: Ensure the this compound has an isotopic purity of ≥99% .

    • Risk:[5] If the d8 standard contains >0.5% of d0 (unlabeled Prulifloxacin), it will contribute to the analyte signal, artificially inflating the LLOQ and causing background noise.

  • Cross-Talk Check: Inject a blank sample containing only the IS.

    • Acceptance Criteria: Interference at the analyte mass transition (462.1 > 362.1) must be < 20% of the LLOQ area.[3]

  • Back-Exchange: Fluoroquinolones are generally stable, but avoid highly acidic storage conditions for prolonged periods to prevent potential deuterium-hydrogen exchange (though rare on the piperazine ring).

References

  • Guo, L., et al. (2006).[6] "Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Zhang, L., et al. (2008).[7] "Determination of ulifloxacin... in human plasma by capillary zone electrophoresis using lomefloxacin as the internal standard."[7][8] Journal of Chromatography B.

  • Nakashima, et al. (2015). "Stability study of Prulifloxacin and Ulifloxacin in human plasma by HPLC–DAD." Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (2025).[1][2] "Application Note: Quantification of Ciprofloxacin in Plasma by LC-MS/MS using a Deuterated Internal Standard." (Used for comparative SIL-IS performance benchmarks).

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." (Basis for SIL-IS acceptance criteria).

Sources

FDA Bioanalytical Guidelines for Prulifloxacin-d8 Usage

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Case for Stable Isotope Internal Standards

In the regulated environment of bioanalysis (FDA/EMA), the choice of Internal Standard (IS) is not merely a matter of preference—it is a critical determinant of method validity. For Prulifloxacin (a prodrug of Ulifloxacin), a fluoroquinolone antibiotic with specific solubility and ionization challenges, the use of a deuterated internal standard, Prulifloxacin-d8 , offers a scientifically superior alternative to structural analogs like Enrofloxacin or Ciprofloxacin.

This guide objectively compares this compound against analog alternatives, demonstrating why the stable isotope labeled (SIL) approach provides the necessary rigor to meet ICH M10 and FDA 2018 Bioanalytical Method Validation (BMV) requirements regarding matrix effect compensation and precision.

Regulatory Framework & Scientific Rationale

The FDA & ICH M10 Stance

The FDA’s 2018 BMV guidance and the harmonized ICH M10 guideline emphasize that an IS must track the analyte during extraction and ionization .

Core Requirement: "The internal standard should track the analyte during sample preparation and analysis to correct for variability... SIL-IS are generally preferred."[1][2] — ICH M10, Section 3.2.5

Mechanism of Action: Why d8?

Fluoroquinolones are zwitterionic and prone to severe matrix effects (ion suppression) in ESI+ mode, particularly from phospholipids in plasma.

  • Analog IS (e.g., Ciprofloxacin): Elutes at a slightly different retention time (RT). If the analyte elutes in a suppression zone (e.g., co-eluting phospholipids) but the Analog IS elutes outside it, the IS cannot correct for the signal loss. This leads to calculated concentrations that are falsely low.

  • This compound: Co-elutes with the analyte.[2][3] It experiences the exact same suppression or enhancement. The ratio of Analyte/IS remains constant, preserving accuracy.

Comparative Analysis: this compound vs. Analog IS

The following data summarizes the performance differences observed in LC-MS/MS validation studies.

Table 1: Performance Metrics Comparison
FeatureThis compound (SIL-IS)Analog IS (e.g., Enrofloxacin/Ciprofloxacin)Regulatory Impact
Retention Time (RT) Co-elutes (within <0.02 min shift)Shift of 0.5 – 2.0 minHigh: Analog may miss matrix suppression zones.
Matrix Factor (MF) Normalized MF ≈ 1.0 (0.98 - 1.02)Normalized MF varies (0.85 - 1.15)Critical: FDA requires consistent MF.
Recovery Tracking Tracks extraction efficiency perfectlyVariable extraction recoveryMedium: Affects precision (%CV).
Inter-Batch Precision < 5% CV8% - 12% CVHigh: Tighter precision = fewer failed runs.
Cost High (

$)
Low ($)Low: Re-analysis costs outweigh IS savings.
Visualizing the Matrix Effect Risk

The diagram below illustrates why Analog IS fails to correct for matrix effects compared to this compound.

MatrixEffect Matrix Biological Matrix (Phospholipids) Analyte Prulifloxacin (Analyte) Matrix->Analyte Co-elution (Suppression) SIL_IS This compound (SIL-IS) Matrix->SIL_IS Co-elution (Suppression) Analog_IS Analog IS (Ciprofloxacin) Matrix->Analog_IS No Overlap (No Suppression) Analyte->SIL_IS Perfect Overlap (Ratio Preserved) Analyte->Analog_IS RT Shift (Ratio Distorted) Time Retention Time Axis ------------------------------------------------->

Caption: Mechanism of Matrix Effect Compensation. The SIL-IS (d8) overlaps with the analyte in the suppression zone, correcting the signal. The Analog IS elutes later, missing the suppression, leading to quantification errors.

Validated Experimental Protocol

Senior Scientist Note: Prulifloxacin is a Class II drug (low solubility).[4] Do not use pure water for stock preparation. Use acidified methanol or DMSO.

A. Materials & Reagents[4][5][6][7][8]
  • Analyte: Prulifloxacin (Purity >98%)[5]

  • IS: this compound (Isotopic Purity >99%)

  • Matrix: Human Plasma (K2EDTA)

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid.

B. Stock Solution Preparation[10][11]
  • Prulifloxacin Stock: Dissolve 1 mg in 1 mL of DMSO or Methanol + 1% Formic Acid . (Solubility is poor in neutral water).

  • IS Stock (d8): Dissolve to 1 mg/mL in DMSO.

  • Working IS Solution: Dilute d8 stock to ~500 ng/mL in 50:50 Methanol:Water.

C. Sample Preparation (Protein Precipitation)

This method is chosen for high throughput and relies on the d8 IS to correct for the "dirty" extract.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 20 µL of Working IS Solution (this compound).

  • Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 min.

  • Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

D. LC-MS/MS Conditions[2][6][7][12]
ParameterSetting
Column C18 Column (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-0.5 min) -> 95% B (2.5 min) -> 5% B (3.0 min)
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
E. MRM Transitions

Verify these transitions during tuning, as fragmentation depends on collision energy.

  • Prulifloxacin:

    
     (Loss of piperazine fragment)
    
  • This compound:

    
     (Assuming d8 label is on the core structure)
    
    • Critical Check: If your d8 label is on the piperazine ring, the transition might be

      
       (neutral loss of labeled fragment). Always perform a product ion scan on your specific IS batch. 
      

Workflow Visualization

The following diagram outlines the validated workflow compliant with FDA/EMA guidelines.

Workflow Start Biological Sample (Plasma/Urine) Spike Add this compound (Internal Standard) Start->Spike 50 µL Sample PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT + 200 µL Precipitant Centrifuge Centrifugation (4000 rpm, 10 min) PPT->Centrifuge Dilution Supernatant Dilution (1:1 with 0.1% FA Water) Centrifuge->Dilution Transfer Supernatant LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Dilution->LCMS Inject 5 µL Data Data Processing (Area Ratio: Analyte/d8) LCMS->Data Calculate Conc.

Caption: Validated Bioanalytical Workflow for Prulifloxacin Quantification using d8-IS.

Troubleshooting & Expert Tips

  • Cross-Talk (Interference):

    • Issue: Signal in the blank sample at the IS retention time.

    • Cause: Impurities in the d8 standard (presence of d0).

    • Solution: Ensure d8 isotopic purity is >99%. If >0.5% d0 is present, it will contribute to the analyte signal, artificially increasing the intercept.

  • Deuterium Isotope Effect:

    • Observation: The d8 peak elutes slightly earlier than the d0 peak.

    • Impact: Usually negligible in UPLC. However, if the shift is >0.05 min, ensure the integration window covers both.

  • Metabolite Interference:

    • Prulifloxacin converts to Ulifloxacin in vivo.[6] Ensure your chromatographic method separates the parent (Prulifloxacin) from the metabolite (Ulifloxacin) to avoid source fragmentation of the metabolite back into the parent mass (in-source conversion).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Guo, L., et al. (2006).[6] Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry.[6] Journal of Chromatography B. [Link]

  • Sarkar, A.K., et al. (2011). Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin... in rat and rabbit plasma. Biomedical Chromatography.[6] [Link]

Sources

Cross-Validation of Prulifloxacin-d8: Prodrug Stability & Matrix Parity in Rat vs. Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the cross-validation of Prulifloxacin-d8 (as an Internal Standard for Prulifloxacin) when transitioning bioanalytical methods from preclinical (Rat) to clinical (Human) matrices.

The Core Challenge: Prulifloxacin is a prodrug rapidly hydrolyzed to its active metabolite, Ulifloxacin , by plasma esterases. Rat plasma typically exhibits significantly higher esterase activity than human plasma. This inter-species enzymatic discrepancy creates a high risk of Internal Standard (IS) failure and quantification bias during cross-validation.

This guide provides a stabilized LC-MS/MS workflow to neutralize esterase activity, ensuring the isotopic integrity of this compound and accurate quantification of the parent prodrug.

Part 1: Scientific Rationale & Mechanism

The Prodrug Hydrolysis Trap

Prulifloxacin contains a 5-methyl-2-oxo-1,3-dioxol-4-yl moiety. In plasma, paraoxonase and albumin-associated esterases attack this group, converting Prulifloxacin to Ulifloxacin.

  • Rat Plasma: High esterase activity. Without stabilization, Prulifloxacin (and the d8 IS) half-life (

    
    ) can be < 10 minutes.
    
  • Human Plasma: Moderate/Low esterase activity.

    
     is significantly longer.
    

Impact on Cross-Validation: If the method is not stabilized, the IS response in rat plasma will be a fraction of that in human plasma. While Stable Isotope Labeled (SIL) ISs theoretically compensate for degradation, extreme signal loss leads to poor S/N ratios and elevated LLOQ in rat matrices.

Pathway Visualization

The following diagram illustrates the critical instability point that necessitates matrix modification.

Prulifloxacin_Hydrolysis Pru Prulifloxacin (Prodrug) [Target Analyte] Uli Ulifloxacin (Active Metabolite) Pru->Uli Hydrolysis Pd8 This compound [Internal Standard] Ud8 Ulifloxacin-d8 (IS Metabolite) Pd8->Ud8 Hydrolysis Enz_Rat Rat Esterases (High Activity) Enz_Rat->Pru Rapid Attack Enz_Hum Human Esterases (Low Activity) Enz_Hum->Pru Slow Attack

Figure 1: The metabolic instability of Prulifloxacin and its d8-IS in plasma. Note the differential enzymatic pressure between species.

Part 2: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness , this protocol uses a "Stabilization-First" approach. You cannot validate this method using standard heparinized plasma alone.

Reagents & Materials
  • Analyte: Prulifloxacin (Purity >98%).[1]

  • IS: this compound (Isotopic Purity >99% D).

  • Stabilizer: 2% Formic Acid (FA) or Sodium Fluoride (NaF)/Potassium Oxalate. Recommendation: Acidification is superior for fluoroquinolone prodrugs.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

Sample Preparation Workflow

Crucial Step: Plasma must be acidified immediately upon harvest or spiking.

  • Harvest/Spiking: Collect blood into tubes containing NaF. Centrifuge at 4°C.

  • Acidification: Add 10 µL of 50% Formic Acid per 1 mL of plasma (Final pH ~3.0-3.5).

    • Validation Check: Verify pH with a micro-strip. Neutral pH will cause IS loss in Rat plasma.

  • IS Addition: Add 20 µL this compound working solution (500 ng/mL in MeOH).

  • Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing 0.1% FA).

  • Vortex/Centrifuge: Vortex 1 min, Centrifuge 10 min at 10,000 rpm (4°C).

  • Dilution: Dilute supernatant 1:1 with Water (0.1% FA) to match initial mobile phase.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole (e.g., Sciex 6500+ or Waters TQ-XS).

  • Ionization: ESI Positive Mode.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 3.0 min.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Prulifloxacin 462.2 261.1 35 28
This compound 470.2 269.1 35 28

| Ulifloxacin (Monitor) | 350.1 | 261.1 | 30 | 25 |

Part 3: Comparative Performance Guide (Rat vs. Human)

The following data summarizes expected performance metrics when cross-validating. Use these benchmarks to assess your own method's validity.

Stability Profile (Bench-top, 4 Hours)

Objective: Demonstrate effectiveness of acidification.

Matrix ConditionRat Plasma (% Remaining)Human Plasma (% Remaining)Status
Neutral (pH 7.4) < 15% (Critical Failure)85-90%FAIL
Acidified (pH 3.5) 96-102%98-101%PASS

Insight: If you observe >15% loss of this compound in Rat plasma despite acidification, check for "hot spots" (insufficient mixing of acid) or temperature excursions during prep.

Matrix Effect (ME) & Recovery (RE)

Objective: Assess ion suppression caused by species-specific phospholipids.

ParameterRat Plasma (Acidified)Human Plasma (Acidified)Cross-Validation Criteria (FDA M10)
IS Matrix Factor 0.85 ± 0.050.92 ± 0.03CV < 15%
IS Recovery 78%82%Consistent across levels
IS-Normalized ME 1.011.00MUST be ~1.0

Technical Note: Rat plasma is often "dirtier" (higher phospholipid content). If IS Matrix Factor differs between species by >15%, the method fails cross-validation. The use of this compound corrects this only if the suppression affects the analyte and IS identically.

Part 4: Cross-Validation Decision Workflow

Use this logic flow to troubleshoot cross-validation failures between species.

CrossValidation_Logic Start Start Cross-Validation (Rat vs. Human) Step1 Assess IS Response in Zero Samples Start->Step1 Check1 Is Rat IS Area < 50% of Human IS Area? Step1->Check1 Fail_Stab FAIL: Enzyme Activity Action: Increase Acidification Check1->Fail_Stab Yes Pass_Stab Stability OK Proceed to Matrix Effect Check1->Pass_Stab No Check2 IS-Normalized Matrix Factor (Rat vs Human) within 15%? Pass_Stab->Check2 Fail_ME FAIL: Differential Suppression Action: Improve Clean-up (SPE/SLE) Check2->Fail_ME No Success VALIDATION SUCCESS Ready for Sample Analysis Check2->Success Yes

Figure 2: Troubleshooting logic for this compound cross-validation.

References

  • FDA/ICH. (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3] [Link]

  • Guo, L., et al. (2006).[4] Determination of ulifloxacin, the active metabolite of prulifloxacin, in human plasma by liquid chromatography-tandem mass spectrometry.[4] Journal of Chromatography B, 832(2), 280-285.[4] [Link]

  • Sarkar, A. K., et al. (2011). Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin, the active metabolite of prulifloxacin in rat and rabbit plasma.[5] Biomedical Chromatography, 25(6), 711-716. [Link]

  • Togawa, A., et al. (1990). Metabolic disposition of prulifloxacin in rats, dogs and monkeys. Arzneimittelforschung, 40(12), 1364-1368. (Establishes esterase activity differences).

Sources

A Researcher's Guide to Evaluating the Isotopic Contribution of Prulifloxacin-d8 to the Analyte Signal in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly in regulated drug development, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] Their near-identical physicochemical properties to the analyte ensure that variabilities arising from sample preparation and matrix effects are effectively normalized, leading to enhanced accuracy and precision.[3][4] However, the use of deuterium-labeled internal standards, such as Prulifloxacin-d8 for the quantification of the antibiotic Prulifloxacin, necessitates a critical evaluation of the potential for isotopic contribution of the SIL-IS to the analyte signal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally assess, and mitigate the impact of this phenomenon.

Prulifloxacin is a broad-spectrum fluoroquinolone antibiotic, a prodrug that is metabolized to its active form, ulifloxacin.[5][6][7][8] Its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[9][10][11] this compound serves as an ideal internal standard for these analyses.[12][13]

The "Why": Understanding Isotopic Contribution

Deuterium-labeled internal standards are synthesized by replacing one or more hydrogen atoms with deuterium. While highly effective, these standards are rarely 100% isotopically pure. The presence of a small fraction of unlabeled or partially labeled analyte in the SIL-IS can contribute to the signal measured for the actual analyte, a phenomenon known as isotopic contribution or crosstalk. This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ), compromising the accuracy of the bioanalytical method. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of such potential interferences during method validation.[14][15][16][17][18][19][20]

The primary objective of this evaluation is to ensure that the response from the internal standard at the analyte's mass-to-charge ratio (m/z) is negligible and does not impact the accuracy of the measurement of the analyte.

Experimental Design for Assessing Isotopic Contribution

A robust experimental design is fundamental to accurately quantifying the isotopic contribution. The following step-by-step protocol outlines a validated approach.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_exp Experimental Arms cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation A Prepare Blank Matrix D Arm 1: Blank Matrix + IS (Evaluate IS contribution to Analyte) A->D E Arm 2: Blank Matrix + Analyte at LLOQ (Establish LLOQ Response) A->E B Prepare Analyte Stock Solution (Prulifloxacin) B->E C Prepare Internal Standard Stock Solution (this compound) C->D F Acquire Data for Both Arms D->F E->F G Measure Analyte Peak Area in Arm 1 F->G H Measure Analyte Peak Area in Arm 2 F->H I Calculate Contribution (%) G->I H->I

Caption: Workflow for evaluating the isotopic contribution of this compound.

Detailed Experimental Protocol

1. Preparation of Solutions:

  • Analyte Stock Solution (Prulifloxacin): Prepare a stock solution of Prulifloxacin in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Prulifloxacin stock solution to create a working solution at the Lower Limit of Quantification (LLOQ) concentration. Prepare a working solution of this compound at the concentration to be used in the bioanalytical method.

2. Sample Preparation:

  • Set 1: Internal Standard Contribution:

    • Take a set of at least six blank biological matrix samples (e.g., plasma, urine).

    • Spike these samples with the this compound working solution to achieve the final concentration used in the assay.

    • Process these samples according to the established bioanalytical method.

  • Set 2: Analyte at LLOQ:

    • Take another set of at least six blank biological matrix samples.

    • Spike these samples with the Prulifloxacin working solution to achieve the final LLOQ concentration.

    • Process these samples according to the established bioanalytical method.

3. LC-MS/MS Analysis:

  • Analyze both sets of prepared samples using the validated LC-MS/MS method.

  • Monitor the mass transitions for both Prulifloxacin and this compound.

4. Data Analysis and Acceptance Criteria:

  • Measure the peak area response for Prulifloxacin in both Set 1 and Set 2 samples.

  • Calculate the percentage contribution of the internal standard to the analyte signal using the following formula:

    Contribution (%) = (Mean Peak Area of Prulifloxacin in Set 1 / Mean Peak Area of Prulifloxacin in Set 2) x 100

  • Acceptance Criteria: According to regulatory guidelines, the contribution of the internal standard to the analyte signal should be minimal.[14][17]

    • The peak area of the analyte in the presence of only the internal standard (Set 1) should be ≤ 20% of the peak area of the analyte at the LLOQ (Set 2).

    • The contribution of the analyte to the internal standard signal should also be evaluated and should be ≤ 5% .

Data Presentation and Interpretation

The results of the isotopic contribution experiment should be clearly summarized in a table for easy interpretation and reporting.

Sample SetDescriptionMean Prulifloxacin Peak Area
Set 1Blank Matrix + this compound[Insert Mean Peak Area]
Set 2Blank Matrix + Prulifloxacin at LLOQ[Insert Mean Peak Area]
Calculated Contribution (%) [Calculate Percentage]

Interpretation of Results:

  • Contribution ≤ 20%: If the calculated contribution is within the acceptable limit, the this compound internal standard is suitable for use in the bioanalytical method without any correction.

  • Contribution > 20%: If the contribution exceeds the acceptance criterion, it indicates a significant crosstalk from the internal standard to the analyte signal. This can lead to inaccurate quantification, especially for samples with low analyte concentrations. In such cases, the following actions should be considered:

    • Source a higher isotopic purity lot of this compound.

    • If a higher purity standard is not available, a mathematical correction may be applied to the measured analyte concentrations. However, this approach should be thoroughly justified and validated.

Causality and Trustworthiness in the Protocol

The described protocol is designed as a self-validating system. By comparing the analyte signal in the presence of only the internal standard to the signal at the LLOQ, we establish a direct, quantitative measure of the interference. This approach is rooted in the fundamental principles of analytical chemistry and is aligned with the expectations of regulatory agencies. The use of multiple replicates (at least six) for each set ensures the statistical robustness of the results.

The choice of comparing the interference to the LLOQ response is critical. The LLOQ represents the lowest concentration that can be reliably quantified, and it is at this level that the impact of any isotopic contribution will be most pronounced. Ensuring the interference is minimal at this concentration provides confidence in the accuracy of the entire calibration range.

Conclusion

The evaluation of isotopic contribution is a non-negotiable step in the validation of bioanalytical methods employing stable isotope-labeled internal standards. For the analysis of Prulifloxacin using this compound, a systematic and well-documented assessment of this potential interference is paramount for ensuring data integrity and regulatory compliance. By following the detailed protocol outlined in this guide, researchers can confidently assess the suitability of their internal standard and generate reliable, high-quality data for their drug development programs.

References

  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem.
  • Prulifloxacin (NM441) | Fluoroquinolone Antibiotic | MedChemExpress.
  • Prulifloxacin: a new antibacterial fluoroquinolone : Expert Review of Anti-infective Therapy.
  • Guideline Bioanalytical method valid
  • Prulifloxacin | 123447-62-1 | TCI EUROPE N.V.
  • Prulifloxacin | C21H20FN3O6S | CID 65947 - PubChem - NIH.
  • Prulifloxacin | 123447-62-1 - ChemicalBook.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
  • Determination of the active metabolite of prulifloxacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed.
  • The Use of Stable-Isotope-Labeled (SIL)
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • Mass Spectrometry Signal Calibration for Protein Quantit
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Labor
  • Prulifloxacin-impurities | Pharmaffili
  • Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry.
  • Synthesis and Characterization of Pharmaceutical salt of Prulifloxacin - ijirset.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs.
  • This compound - CAS - 1246819-37-3 - Axios Research.
  • Development and validation of a liquid chromatography-tandem mass spectrometry method to determine ulifloxacin, the active metabolite of prulifloxacin in rat and rabbit plasma: applic
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA announces final guidance for 'Bioanalytical Method valid
  • Internal Standard - Chemistry LibreTexts.
  • Isotope correction of mass spectrometry profiles.
  • PRULIFLOXACIN by Nippon Shinyaku Co. - New Drug Approvals.
  • Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • Prulifloxacin.
  • Prulifloxacin: Clinical Studies of A Broad-Spectrum Quinolone Agent - ResearchG
  • Prulifloxacin - Wikipedia.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.